molecular formula C21H38N4O9 B608452 Laninamivir octanoate hydrate CAS No. 1233643-88-3

Laninamivir octanoate hydrate

カタログ番号: B608452
CAS番号: 1233643-88-3
分子量: 490.5 g/mol
InChIキー: IBFFAVWCRFPPNZ-QZAMVOJNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laninamivir Octanoate Monohydrate, also known as Inavir and CS-8958, is a neuraminidase inhibitor that exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue.

特性

CAS番号

1233643-88-3

分子式

C21H38N4O9

分子量

490.5 g/mol

IUPAC名

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

InChI

InChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1

InChIキー

IBFFAVWCRFPPNZ-QZAMVOJNSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Laninamivir Octanoate Monohydrate;  CS-8958;  CS 8958;  CS8958;  Inavir

製品の起源

United States

Foundational & Exploratory

Laninamivir Octanoate Hydrate: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir (B1674463) octanoate (B1194180) hydrate, marketed as Inavir®, is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prevention of influenza A and B virus infections.[1][2][3] Developed by Daiichi Sankyo, its unique pharmacological profile, characterized by a single administration for treatment, is attributed to its prodrug nature.[1][4] This technical guide provides a comprehensive overview of the discovery and synthetic pathways of laninamivir octanoate hydrate, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and synthesis routes.

Discovery and Mechanism of Action

Laninamivir octanoate is a prodrug of laninamivir, a potent inhibitor of the influenza neuraminidase (NA) enzyme.[1][4] The neuraminidase enzyme is crucial for the release of newly formed viral particles from infected host cells, thus facilitating the spread of the virus.[5] By competitively binding to the active site of the neuraminidase enzyme, laninamivir blocks its function, effectively halting the propagation of the virus within the respiratory tract.[5][6]

The design of laninamivir builds upon the structure of existing neuraminidase inhibitors like zanamivir (B325).[7] The addition of a 7-methoxy group to the core structure and the esterification of the C-9 hydroxyl group with octanoic acid to form the octanoate prodrug (also known as CS-8958) are key modifications.[7][8] This prodrug design allows for prolonged retention in the lungs following inhalation.[5][9] In the respiratory tract, laninamivir octanoate is hydrolyzed to its active form, laninamivir, providing sustained antiviral activity.[7] This long-acting profile enables a single-dose treatment regimen, a significant advantage in patient compliance.[1][5]

Laninamivir has demonstrated efficacy against various influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[6][7][10]

Prodrug Activation and Neuraminidase Inhibition Pathway

Laninamivir_Mechanism cluster_host_cell Respiratory Tract cluster_virus Influenza Virus Laninamivir_Octanoate Laninamivir Octanoate (Inhaled Prodrug) Esterases Esterases Laninamivir_Octanoate->Esterases Hydrolysis Laninamivir Laninamivir (Active Drug) Neuraminidase Neuraminidase Enzyme Laninamivir->Neuraminidase Inhibition Esterases->Laninamivir Sialic_Acid Sialic Acid Receptor on Host Cell Neuraminidase->Sialic_Acid Cleavage Virus_Release Virus Release Sialic_Acid->Virus_Release

Caption: Prodrug activation and mechanism of action of laninamivir.

Synthesis Pathways

Several synthetic routes for laninamivir octanoate have been reported. A common strategy involves the modification of zanamivir or the synthesis from carbohydrate precursors.

Synthesis from Zanamivir

A patented method describes the synthesis of laninamivir octanoate starting from zanamivir.[11] This pathway involves a series of protection, methylation, and esterification steps.

Experimental Protocol (Conceptual Outline):

  • Esterification of Zanamivir: Zanamivir is reacted with methanol (B129727) in the presence of an acidic cation exchange resin to yield zanamivir methyl ester.[11]

  • Carbonate Protection: The zanamivir methyl ester is then reacted with dimethyl carbonate under basic conditions to protect the hydroxyl groups.[11]

  • Methylation: The resulting compound is methylated using methyl iodide in the presence of a base.[11]

  • Saponification: The methyl ester is hydrolyzed using an alkali, followed by neutralization with a cation resin.[11]

  • Octanoylation: Finally, the free hydroxyl group is acylated with octanoyl chloride to yield laninamivir octanoate.[11]

Synthesis from N-Acetylneuraminic Acid Precursors

Another approach starts from derivatives of N-acetylneuraminic acid.[12] This multi-step synthesis involves the formation of key intermediates and the introduction of the guanidino and octanoyl groups.

Key Synthetic Steps:

  • Preparation of the Amine Precursor: This involves several steps starting from the α-methyl glycoside of N-acetylneuraminic acid methyl ester, including ketalization, O-protection, and methylation.[12]

  • Guanidinylation: The amine intermediate is condensed with a guanidinylating agent such as N,N'-di-Boc-thiourea or di-Boc-amidinopyrazole.[12]

  • Deprotection and Saponification: The protecting groups are removed, and the ester is hydrolyzed to the carboxylic acid.[12]

  • Selective Acylation: The primary hydroxyl group is selectively acylated with octanoyl chloride.[12]

Organocatalytic Synthesis

A more recent approach describes an organocatalytic and scalable synthesis of laninamivir starting from inexpensive D-araboascorbic acid.[13] This route relies on key reactions such as a thiourea-catalyzed enantioselective Michael addition and an anti-selective Henry reaction.[13]

Synthesis Pathway Overview

References

Physicochemical properties of laninamivir octanoate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Laninamivir (B1674463) Octanoate (B1194180) Hydrate (B1144303): A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physicochemical properties of laninamivir octanoate hydrate, a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound is the octanoyl ester prodrug of laninamivir.[1] Following inhalation, it is hydrolyzed in the lungs to its active form, laninamivir, which is a potent inhibitor of the influenza virus neuraminidase enzyme.[2][3] The addition of the octanoyl ester moiety enhances the lipophilicity of the drug, contributing to its prolonged retention in the respiratory tract.[1]

General Properties

A summary of the general chemical and physical properties of laninamivir octanoate is presented in Table 1. The compound is described as a white to off-white solid and is known to be hygroscopic.[4]

Table 1: General Physicochemical Properties of Laninamivir Octanoate

PropertyValueReference(s)
Molecular Formula C₂₁H₃₆N₄O₈ (for the anhydrous form)[5][6]
Molecular Weight 472.53 g/mol (for the anhydrous form)[5][6]
Appearance White to off-white solid[4]
Melting Point 224-228°C (with decomposition)[4]
pKa (Strongest Acidic) 2.96[7]
pKa (Strongest Basic) 11.54[7]
Hygroscopicity Hygroscopic[4]
Solubility

The solubility of laninamivir octanoate in various solvents is summarized in Table 2. It exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and very slight solubility in methanol, while it is considered insoluble in water.[4][8]

Table 2: Solubility of Laninamivir Octanoate

SolventSolubilityConcentrationTemperature (°C)Reference(s)
DMSOSlightly soluble2 mg/mL (warmed)Not Specified[5]
95 mg/mL (201.04 mM)25[8]
MethanolVery slightly solubleNot SpecifiedNot Specified[4]
Ethanol5 mg/mL (10.58 mM)25[8]
WaterInsoluble< 1 mg/mL25[8]
Stability

This compound is known to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[4] A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) indicated that the drug substance is identical to that used in the approved "Inavir Dry Powder Inhaler 20 mg" and that stability studies have been conducted.[9] For the formulated product (Inavir for Inhalation Suspension), a shelf life of 36 months has been proposed when stored at room temperature in a tightly sealed glass vial.[9] Photostability testing has shown the drug product to be photostable.[9] When dissolved in water, laninamivir octanoate exists as an equilibrium mixture of the 3-acyl (major) and 2-acyl (minor) forms in a 9:1 ratio.[10]

Detailed information regarding degradation pathways and kinetics under various stress conditions (e.g., pH, temperature, light) for the bulk drug substance is not extensively available in the public domain.

Polymorphism and Solid-State Characterization

There is limited publicly available information on the polymorphism of this compound. Specific data from techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) for the bulk drug substance have not been detailed in the reviewed literature.

Mechanism of Action and Biological Activity

Laninamivir octanoate is a prodrug that is converted to its active metabolite, laninamivir, by esterases in the lungs.[1][3] Laninamivir is a potent and long-acting inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[11] By blocking the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues on the surface of host cells and newly formed viral particles. This inhibition prevents the release of progeny virions from infected cells, thereby limiting the spread of the infection.[2]

The metabolic activation pathway of laninamivir octanoate is depicted in the following diagram.

G Metabolic Activation of Laninamivir Octanoate LO This compound (Inhaled Prodrug) Lungs Lungs LO->Lungs Administration Laninamivir Laninamivir (Active Drug) LO:e->Laninamivir:w Hydrolysis Esterases Esterases Lungs->Esterases Esterases->Laninamivir NA Influenza Neuraminidase Laninamivir->NA Binds to Inhibition Inhibition of Viral Release NA->Inhibition Leads to

Metabolic activation of laninamivir octanoate.

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the physicochemical analysis of a drug substance like this compound.

G General Physicochemical Characterization Workflow cluster_0 Material Acquisition cluster_1 Spectroscopic & Thermal Analysis cluster_2 Physical Property Determination cluster_3 Stability Assessment substance Laninamivir Octanoate Hydrate Sample xprd X-ray Powder Diffraction (XRPD) substance->xprd dsc Differential Scanning Calorimetry (DSC) substance->dsc tga Thermogravimetric Analysis (TGA) substance->tga solubility Solubility Studies substance->solubility pka pKa Determination substance->pka hygroscopicity Hygroscopicity Assessment substance->hygroscopicity stability Forced Degradation (pH, Temp, Light) substance->stability hplc HPLC for Purity & Degradants stability->hplc

A general workflow for physicochemical characterization.

Note on Methodologies:

  • X-ray Powder Diffraction (XRPD): This technique would be used to investigate the crystalline nature and identify any polymorphic forms of this compound. The analysis would involve scanning a powdered sample with X-rays over a defined angular range and recording the diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC would be employed to determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or polymorphic transformations as a function of temperature. A small, weighed sample would be heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample would be measured.

  • Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability and determine the water content of the hydrate form. This involves measuring the change in mass of a sample as it is heated at a constant rate.

  • Solubility Studies: The solubility in various pharmaceutically relevant solvents would be determined, typically by adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached, and then quantifying the concentration of the dissolved drug using a suitable analytical method like HPLC.

  • pKa Determination: The acid dissociation constant(s) would be determined using techniques such as potentiometric titration or UV-Vis spectrophotometry in aqueous solutions.

  • Forced Degradation Studies: To understand the stability of the molecule, it would be subjected to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. The degradation products would be identified and quantified using a stability-indicating HPLC method.

Conclusion

This compound is a crucial antiviral prodrug with a well-defined mechanism of action. This guide has summarized its key physicochemical properties based on available data. While fundamental characteristics such as molecular weight, melting point, and some solubility data are established, a comprehensive public repository of its solid-state properties, including polymorphism and detailed stability profiles, remains limited. Further research and publication in these areas would be highly beneficial for the scientific and pharmaceutical communities.

References

Prodrug to Active Form: A Technical Guide to the Conversion of Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), an inhaled prodrug, is a long-acting neuraminidase inhibitor highly effective for the treatment and prophylaxis of influenza. Its therapeutic efficacy is entirely dependent on its conversion to the active metabolite, laninamivir, within the human respiratory tract. This technical guide provides an in-depth exploration of this critical bioactivation process. The conversion is primarily mediated by two key esterases present in the pulmonary tissue: S-formylglutathione hydrolase, more commonly known as esterase D (ESD), and acyl-protein thioesterase 1 (APT1). This document details the enzymatic hydrolysis mechanism, presents key quantitative data on the conversion process, and outlines the experimental protocols utilized to elucidate this metabolic pathway.

The Metabolic Pathway of Laninamivir Octanoate Hydrate

This compound is designed as a lipophilic prodrug to enhance its retention in the lungs following inhalation. The ester linkage at the C-7 position of laninamivir is hydrolyzed by endogenous esterases in the pulmonary tissue, releasing the active drug, laninamivir. This targeted bioactivation at the site of influenza virus replication is a key feature of its pharmacological profile.

The conversion process is an enzymatic hydrolysis reaction where the octanoyl ester moiety of the prodrug is cleaved. This process is catalyzed by specific carboxylesterases present in the cytosol of pulmonary epithelial cells.

cluster_0 Pulmonary Epithelial Cell Laninamivir_Octanoate Laninamivir Octanoate (Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir Enzymatic Hydrolysis ESD Esterase D (ESD) (S-formylglutathione hydrolase) ESD->Laninamivir_Octanoate APT1 Acyl-protein thioesterase 1 (APT1) APT1->Laninamivir_Octanoate cluster_workflow Proteomic Correlation Profiling Workflow Start Human Pulmonary Tissue Extract Fractionation Gel Filtration Chromatography Start->Fractionation Activity_Assay Measure LO-Hydrolyzing Activity in Fractions Fractionation->Activity_Assay Proteomics LC-MS/MS Proteomic Analysis of Fractions Fractionation->Proteomics Correlation Correlate Protein Abundance with Enzyme Activity Activity_Assay->Correlation Proteomics->Correlation Identification Identify Candidate Enzymes (ESD and APT1) Correlation->Identification

An In-depth Technical Review of Laninamivir Octanoate Hydrate: A Long-Acting Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor (LANI), represents a significant advancement in the management of influenza A and B virus infections. Administered as a single inhaled dose, this prodrug is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent and sustained inhibition of the viral neuraminidase enzyme. This prolonged local retention allows for a simplified treatment regimen compared to other neuraminidase inhibitors requiring twice-daily administration for several days. Clinical studies have demonstrated its efficacy is comparable to oseltamivir (B103847) in treating seasonal influenza, including infections caused by oseltamivir-resistant strains. This technical guide provides a comprehensive review of the mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and key experimental methodologies related to laninamivir octanoate hydrate.

Mechanism of Action

Laninamivir octanoate is an inactive prodrug that requires in vivo hydrolysis to its active metabolite, laninamivir.[1] Laninamivir is a potent, competitive inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical glycoprotein (B1211001) on the viral surface.[2]

The NA enzyme facilitates the release of newly synthesized virions from infected host cells by cleaving sialic acid residues on the cell surface and on the viral envelope.[2] By binding with high affinity to the active site of the NA enzyme, laninamivir prevents this cleavage.[2] This action effectively traps the progeny virions on the surface of the infected cell, preventing their release and subsequent infection of other respiratory epithelial cells, thereby halting the spread of the infection within the host.[2]

Laninamivir's molecular structure, which includes a 7-methoxy group, contributes to its slow dissociation from the neuraminidase enzyme, leading to a prolonged inhibitory effect.[3][4] This sustained action is a key factor in its efficacy as a single-dose therapy.[5]

Laninamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_drug_action Drug Intervention InfectedCell Infected Host Cell BuddingVirion Budding Progeny Virions InfectedCell->BuddingVirion Replication SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid Aggregation via Hemagglutinin ReleasedVirion Released Virions NewInfection Infection of New Cell ReleasedVirion->NewInfection Neuraminidase Neuraminidase (NA) Enzyme Neuraminidase->ReleasedVirion Cleavage & Release SialicAcid->Neuraminidase Substrate for NA LO Laninamivir Octanoate (Inhaled Prodrug) Laninamivir Laninamivir (Active Drug) LO->Laninamivir Hydrolysis in Lung Laninamivir->ReleasedVirion Blocks Release Laninamivir->Neuraminidase Competitive Inhibition

Figure 1: Mechanism of Action of Laninamivir.

Pharmacology and Pharmacokinetics

Laninamivir octanoate is administered via dry powder inhalation.[5] Following inhalation, the prodrug is deposited in the respiratory tract where it is rapidly hydrolyzed by endogenous esterases into its active form, laninamivir.[1] This localized conversion and subsequent retention of laninamivir in the lungs are central to its long-acting profile.[5][6]

Pharmacokinetic Parameters

The pharmacokinetic profiles of both the prodrug (laninamivir octanoate) and the active metabolite (laninamivir) have been characterized in healthy volunteers. The prodrug is rapidly absorbed and eliminated from plasma, while the active drug exhibits a significantly prolonged half-life.[7]

Table 1: Pharmacokinetic Parameters of Laninamivir Octanoate (LO) and Laninamivir after Single Inhaled Administration in Healthy Adults

Parameter Laninamivir Octanoate (Prodrug) Laninamivir (Active Metabolite) Reference
Tmax (median, hr) ~0.25 ~4.0 [7]
t½ (mean, hr) ~2 66.6 - 74.4 [7]
Urinary Excretion (% of dose) 2.3% - 5.5% 10.7% - 23.3% [7]

| Intrapulmonary Retention | - | High concentrations in Epithelial Lining Fluid (ELF) persist for up to 240 hours (10 days) |[8] |

Note: Values are approximate and can vary based on dose and specific study population.

The population pharmacokinetic model suggests that creatinine (B1669602) clearance is a significant covariate affecting the clearance of both the prodrug and the active drug, while body weight influences distribution volumes.[9]

Pharmacokinetic_Pathway cluster_admin Administration & Conversion cluster_distribution Distribution & Action cluster_elimination Elimination Inhalation Single Dose Inhalation (Dry Powder Inhaler) LO_Lungs Laninamivir Octanoate (Prodrug in Lungs) Inhalation->LO_Lungs Laninamivir_Lungs Laninamivir (Active Drug in Lungs) LO_Lungs->Laninamivir_Lungs Rapid Hydrolysis Retention Prolonged Retention in Epithelial Lining Fluid (ELF) (t½ > 72h) Laninamivir_Lungs->Retention Systemic Low Systemic Absorption Laninamivir_Lungs->Systemic Esterases Epithelial Esterases Esterases->LO_Lungs Action Local Neuraminidase Inhibition Retention->Action Plasma Laninamivir in Plasma Systemic->Plasma Excretion Renal Excretion (Urine) Plasma->Excretion Slow Elimination

Figure 2: Pharmacokinetic Pathway of Laninamivir Octanoate.

In Vitro Antiviral Activity

Laninamivir has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses, including subtypes N1 to N9, the 2009 pandemic H1N1 strain, highly pathogenic avian H5N1, and oseltamivir-resistant viruses.[8] Its activity is comparable to or greater than other neuraminidase inhibitors like zanamivir (B325).

Table 2: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of Laninamivir

Influenza Virus Strain/Subtype Mean IC₅₀ (nM) 95% Confidence Interval (CI) Reference
Influenza A (H1N1)pdm09 0.27 (± 0.05 SD) [10]
Influenza A (H3N2) 0.62 (± 0.05 SD) [10]
Influenza B 3.26 (± 0.26 SD) [10]
N5 (Group 1 NA) 0.90 - [11]
p09N1 (Atypical Group 1 NA) 1.83 - [11]
p57N2 (Group 2 NA) 3.12 - [11]

| Oseltamivir-Resistant H275Y | Retains activity | - |[5][6] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Clinical Efficacy and Safety

Clinical Efficacy

Multiple clinical trials have established the efficacy of a single inhaled dose of laninamivir octanoate for the treatment of uncomplicated influenza.

Table 3: Summary of Clinical Efficacy Outcomes

Study Population Comparator Primary Endpoint Key Findings Reference
Adults (≥20 years) Oseltamivir (75mg BID, 5 days) Time to Illness Alleviation Non-inferior to oseltamivir. Median time: 73.0h (40mg LO) vs. 73.6h (Oseltamivir). [12][13]
Children (≤9 years) Oseltamivir Time to Illness Alleviation Significantly shorter time to alleviation vs. oseltamivir, especially in oseltamivir-resistant H1N1 infection (reduction of ~61-66 hours). [14]
Patients with Chronic Respiratory Diseases Oseltamivir Time to Illness Alleviation Showed similar efficacy to oseltamivir. Median time: 64.7h (LO) vs. 59.7h (Oseltamivir). [2]
Observational Study (2013-2014 season) - Median Duration of Fever A(H1N1)pdm09: 32.0h; A(H3N2): 41.0h; B: 50.0h. [15]

| Observational Study (2012-2013 season) | - | Median Duration of Fever (A/H3N2) | <10 years: 32.0h; ≥10 years: 38.0h. |[16] |

A key advantage is its effectiveness against oseltamivir-resistant strains, such as those carrying the H275Y mutation in the NA protein.[6][14]

Safety and Tolerability

Laninamivir octanoate is generally well-tolerated.[6] In clinical trials, the incidence and profile of adverse events were comparable to those observed with oseltamivir.[13] The most commonly reported adverse events are gastrointestinal, such as diarrhea, nausea, and vomiting, which are typically mild to moderate in severity and resolve within a few days.[13] No specific safety concerns, such as bronchospasm, have been significantly associated with its use, even in patients with chronic respiratory diseases.[2]

Resistance Profile

The emergence of drug resistance is a concern for all antiviral agents. To date, clinically significant resistance to laninamivir has been rare.[17] In vitro studies have shown that mutations conferring resistance can be selected under drug pressure. For example, the E119A substitution in H1N1 and a large NA deletion in an H3N2 background have been associated with reduced susceptibility.[5] However, laninamivir retains its activity against common oseltamivir-resistance mutations like H275Y.[5] The similarity in structure to zanamivir suggests a similar resistance profile.[5] Continuous surveillance for resistant strains is crucial.[17]

Key Experimental Protocols

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay is fundamental for determining the in vitro potency (IC₅₀) of neuraminidase inhibitors.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by NA, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Detailed Methodology:

  • Virus/Enzyme Preparation: Purified recombinant neuraminidase or influenza virus isolates are diluted in a suitable buffer (e.g., PBS).

  • Inhibitor Preparation: A serial dilution of laninamivir (or other NAIs) is prepared to cover a range of concentrations.

  • Incubation: A fixed amount of the NA enzyme/virus is mixed with varying concentrations of the inhibitor in a microplate and incubated at room temperature for approximately 30 minutes to allow for drug-enzyme binding.

  • Substrate Addition: The MUNANA substrate (e.g., 166 µM in 33 mM MES, 4 mM CaCl₂) is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

  • Reaction Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a high-pH solution (e.g., NaOH or glycine-ethanol buffer).

  • Fluorescence Reading: The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the NA activity by 50% compared to the no-inhibitor control.

NA_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Laninamivir start->prep_inhibitor prep_enzyme Prepare Diluted Influenza Virus/NA Enzyme start->prep_enzyme mix Mix Inhibitor and Enzyme in Microplate prep_inhibitor->mix prep_enzyme->mix incubate1 Incubate 30 min (Drug-Enzyme Binding) mix->incubate1 add_substrate Add MUNANA (Fluorogenic Substrate) incubate1->add_substrate incubate2 Incubate 60 min at 37°C (Enzymatic Reaction) add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., NaOH) incubate2->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze Calculate IC50 Value read_fluorescence->analyze end End analyze->end

Figure 3: Workflow for a Fluorescence-based NA Inhibition Assay.

Pharmacokinetic Analysis via Bronchoalveolar Lavage (BAL)

This protocol is used to determine the intrapulmonary concentrations of drugs in the epithelial lining fluid (ELF).

Principle: A bronchoscope is used to instill and then aspirate a sterile saline solution from a segment of the lung. The concentrations of the drug and a marker of dilution (urea) are measured in the aspirate and plasma to calculate the drug concentration in the ELF.

Methodology:

  • Subject Preparation: Healthy volunteers receive a single inhaled dose of laninamivir octanoate.

  • Bronchoscopy: At specified time points post-dose (e.g., 4, 8, 24, 48, 72, 168, 240 hours), a fiberoptic bronchoscope is wedged into a subsegmental bronchus.

  • Lavage: A known volume of sterile saline (e.g., 4 x 50 mL aliquots) is instilled and gently aspirated after each instillation.

  • Sample Processing: The aspirated BAL fluid is pooled and filtered. A blood sample is taken concurrently to measure plasma urea (B33335) and drug concentrations.

  • Quantification: Drug (laninamivir) and urea concentrations are measured in both BAL fluid and plasma using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • ELF Concentration Calculation: The volume of ELF in the BAL fluid is calculated using the urea dilution method: VELF = VBAL × (UreaBAL / UreaPlasma).

  • Drug Concentration in ELF: The concentration of laninamivir in ELF is then calculated: CELF = CBAL × (VBAL / VELF), which simplifies to CELF = CBAL × (UreaPlasma / UreaBAL).

Synthesis Overview

The chemical synthesis of laninamivir octanoate is a multi-step process starting from precursors like N-acetylneuraminic acid. Several related synthetic strategies have been described. A common pathway involves:

  • Protection of various functional groups on a zanamivir or neuraminic acid precursor.

  • Methylation of the C-7 hydroxyl group.

  • Selective acylation of the primary hydroxyl group at the C-9 position with octanoyl chloride to form the ester prodrug.

  • Deprotection steps to yield the final product.

For example, one patented method starts with zanamivir, proceeds through methyl ester formation, protection of hydroxyl groups, methylation of the C-7 hydroxyl, deprotection, and final reaction with octanoyl chloride to yield laninamivir octanoate.[18]

Conclusion

This compound is a highly effective and convenient treatment for influenza. Its unique pharmacokinetic profile, characterized by rapid conversion to the active form laninamivir and prolonged retention in the respiratory tract, allows for a single-dose administration. It possesses a broad spectrum of activity against various influenza A and B strains, including those resistant to other antivirals. With a safety profile comparable to oseltamivir and a low potential for clinical resistance, laninamivir octanoate stands as a valuable therapeutic option for the management of seasonal influenza.

References

Early Preclinical Studies of Laninamivir Octanoate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza. The information presented herein is compiled from publicly available scientific literature and regulatory documents, focusing on the foundational in vitro and in vivo studies that underpinned its later clinical development.

Mechanism of Action

Laninamivir octanoate is an octanoyl ester prodrug of laninamivir.[1] Following administration, it is hydrolyzed by endogenous esterases in the respiratory tract to its active form, laninamivir.[2] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of the NA enzyme, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell surface and preventing their release and subsequent infection of other cells.[1]

Mechanism_of_Action cluster_prodrug Inhaled Administration cluster_activation Respiratory Tract cluster_action Viral Replication Cycle Laninamivir Octanoate\n(Prodrug) Laninamivir Octanoate (Prodrug) Esterases Esterases Laninamivir Octanoate\n(Prodrug)->Esterases Hydrolysis Laninamivir\n(Active Drug) Laninamivir (Active Drug) Esterases->Laninamivir\n(Active Drug) Neuraminidase Neuraminidase Laninamivir\n(Active Drug)->Neuraminidase Inhibits Inhibition Laninamivir\n(Active Drug)->Inhibition Sialic Acid Sialic Acid Neuraminidase->Sialic Acid Cleaves Virion Release Virion Release Sialic Acid->Virion Release Enables Inhibition->Virion Release Blocks

Prodrug activation and mechanism of neuraminidase inhibition.

In Vitro Studies

Neuraminidase Inhibition Assay

The primary in vitro evaluation of laninamivir and its prodrug involves assessing their ability to inhibit the enzymatic activity of influenza neuraminidase from various viral strains.

Data Presentation

CompoundNeuraminidase TypeIC₅₀ (nM)
LaninamivirN5 (Group 1)0.90
Laninamivirp09N1 (Atypical Group 1)1.83
Laninamivirp57N2 (Group 2)3.12
Laninamivir OctanoateN5 (Group 1)389
Laninamivir Octanoatep09N1 (Atypical Group 1)947
Laninamivir Octanoatep57N2 (Group 2)129

Data sourced from a structural and functional analysis study.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol outlines the steps for a typical fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reagent Preparation:

    • Prepare a 2x assay buffer (e.g., 66 mM MES, 8 mM CaCl₂, pH 6.5).

    • Prepare stock solutions of laninamivir and laninamivir octanoate in an appropriate solvent (e.g., DMSO) and create serial dilutions in the 1x assay buffer.

    • Prepare a working solution of MUNANA substrate (e.g., 300 µM) in 1x assay buffer.

    • Prepare a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

    • Dilute the influenza virus stock to a concentration that provides a linear fluorescent signal over the incubation period.

  • Assay Procedure:

    • Add 50 µL of the diluted test compounds (laninamivir or laninamivir octanoate) to the wells of a 96-well black, flat-bottom plate. Include wells for no-inhibitor (virus only) and blank (buffer only) controls.

    • Add 50 µL of the diluted virus preparation to each well (except for the blank wells).

    • Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Terminate the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.

    • Subtract the background fluorescence from the blank wells from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neuraminidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Inhibitor Dilutions - MUNANA Substrate - Stop Solution - Diluted Virus Plate_Setup Plate Setup: - Add Inhibitor/Controls - Add Diluted Virus Reagents->Plate_Setup Incubation1 Incubate (RT, 45 min) Plate_Setup->Incubation1 Reaction Add MUNANA Substrate Incubation1->Reaction Incubation2 Incubate (37°C, 60 min) Reaction->Incubation2 Stop Add Stop Solution Incubation2->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ Calculate->Determine_IC50

Workflow for a fluorometric neuraminidase inhibition assay.

In Vivo Studies

Efficacy in Mouse Models of Influenza Infection

The efficacy of laninamivir octanoate has been evaluated in mouse models of influenza infection, assessing endpoints such as survival rate and reduction in lung viral titers.

Data Presentation

Animal ModelVirus StrainTreatmentDoseKey Findings
BALB/c MiceInfluenza A/PR/8/34 (H1N1)Laninamivir (intravenous)30 mg/kg (single dose)Significantly prolonged survival, comparable to peramivir.[3]
BALB/c MiceInfluenza BLaninamivir (intravenous)30 mg/kg (single dose)Significantly suppressed virus proliferation in the lungs.[3]
BALB/c MiceInfluenza A/PR/8/34 (H1N1)Laninamivir Octanoate + Artificial SurfactantNot specifiedSignificantly higher survival rate compared to laninamivir octanoate monotherapy (p=0.003).[4]
MiceA/H1N1Laninamivir Octanoate (intranasal)236 µg/kgMaintained lung concentrations 2-3 orders of magnitude higher than IC₅₀ for 6 days.[5]

Experimental Protocol: Influenza Virus Infection Mouse Model for Antiviral Testing

This protocol provides a general framework for assessing the in vivo efficacy of an antiviral agent in a mouse model of influenza infection.

  • Animal and Virus Preparation:

    • Acclimate specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old) to the housing conditions.

    • Propagate a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 H1N1) in embryonated chicken eggs or cell culture (e.g., MDCK cells).

    • Determine the 50% lethal dose (LD₅₀) of the virus stock in the chosen mouse strain.

  • Infection and Treatment:

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Infect the mice via intranasal instillation with a predetermined dose of the virus (e.g., 5 x LD₅₀) in a small volume (e.g., 50 µL).

    • Administer laninamivir octanoate or a vehicle control at specified time points post-infection (e.g., 2 hours post-infection for therapeutic studies). Administration is typically intranasal to mimic the clinical route.

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 14-21 days) and record survival.

    • Morbidity: Record daily body weight and clinical signs of illness (e.g., ruffled fur, lethargy).

    • Viral Titer: At selected time points post-infection, euthanize subgroups of mice, collect lung tissue, and homogenize. Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay on MDCK cells.

  • Data Analysis:

    • Compare survival curves between treatment and control groups using Kaplan-Meier analysis with a log-rank test.

    • Analyze differences in body weight change and lung viral titers between groups using appropriate statistical tests (e.g., t-test, ANOVA).

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_monitor Monitoring & Endpoints cluster_analysis Data Analysis Animal_Prep Animal Acclimation (e.g., BALB/c mice) Infection Intranasal Infection (Anesthetized Mice) Animal_Prep->Infection Virus_Prep Virus Propagation & Titration (LD₅₀) Virus_Prep->Infection Treatment Administer Laninamivir Octanoate or Vehicle Control Infection->Treatment Monitor Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment->Monitor Titer Lung Viral Titer (Subgroup Euthanasia) Treatment->Titer Analyze Statistical Analysis: - Survival Curves - Weight Change - Viral Titers Monitor->Analyze Titer->Analyze

Experimental workflow for in vivo efficacy studies in a mouse model.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For laninamivir octanoate, a key feature is its long retention in the respiratory tract.

Data Presentation

SpeciesRouteDoseTissue/MatrixParameterValue
MouseIntranasal0.5 µmol/kgLungConcentration at 24h (Laninamivir)2680 pmol/g
MouseIntranasalNot specifiedAirway Epithelial CellsIntracellular Laninamivir Release Rate Constant0.0707 h⁻¹
RatIntratrachealNot specifiedPlasmaHalf-life (Laninamivir)14.1 h
RatIntravenousNot specifiedPlasmaHalf-life (Laninamivir)Shorter than after intratracheal administration

Data compiled from various preclinical pharmacokinetic studies.

Preclinical Toxicology

Toxicology studies are performed to identify potential adverse effects of a drug candidate before human clinical trials.

Data Presentation

Study TypeSpeciesDurationRouteKey Findings
Repeated-Dose ToxicityJuvenile Rats28 daysInhalation- Reduced body weight gain and increased plasma inorganic phosphate (B84403) observed, but considered of little toxicological significance. - No Observed Adverse Effect Level (NOAEL) determined to be 18.2 mg/kg/day.

Information based on a summary from a regulatory report. Detailed public data on preclinical genotoxicity and safety pharmacology for laninamivir octanoate is limited.

Conclusion

The early preclinical studies of laninamivir octanoate hydrate demonstrated its potential as a long-acting neuraminidase inhibitor. In vitro, its active metabolite, laninamivir, showed potent inhibition of various influenza neuraminidase subtypes. In vivo, it exhibited efficacy in mouse models of influenza infection, leading to increased survival and reduced viral replication in the lungs. A key finding from the preclinical pharmacokinetic studies was the prolonged retention of the active drug in the respiratory tissues, supporting the potential for a single-dose administration. The preclinical toxicology data available suggests a favorable safety profile at the doses studied. These foundational studies provided a strong rationale for the progression of laninamivir octanoate into clinical development.

References

A Comprehensive Technical Guide to Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza virus infection. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.

Core Chemical and Physical Properties

Laninamivir octanoate hydrate, also known as CS-8958, is the octanoyl prodrug of the active neuraminidase inhibitor, Laninamivir.[1][2] The addition of the octanoyl ester group enhances its retention in the lungs, allowing for a single inhaled dose administration.[2]

IdentifierValue
CAS Number 1233643-88-3[3][4][5]
Molecular Formula C21H38N4O9[4][5]
Molecular Weight 490.55 g/mol [4][5][6][7]
IUPAC Name (2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate[4]
Synonyms CS-8958 hydrate, Inavir[3][4][5]
Appearance White to Off-White Solid[1]
Solubility DMSO (Slightly), Methanol (Very Slightly)[1]

Mechanism of Action

Laninamivir octanoate is designed as a prodrug that is administered intranasally. In the pulmonary tissue, it undergoes hydrolysis to its pharmacologically active metabolite, laninamivir.[2][4] Laninamivir then acts as a potent inhibitor of the neuraminidase (NA) enzyme of influenza viruses. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, laninamivir prevents the spread of the virus.

Laninamivir Octanoate Mechanism of Action cluster_host_cell Respiratory Tract cluster_virus Influenza Virus prodrug Laninamivir Octanoate (Inhaled Prodrug) hydrolysis Hydrolysis prodrug->hydrolysis Esterases active_drug Laninamivir (Active Metabolite) hydrolysis->active_drug neuraminidase Neuraminidase (NA) Enzyme active_drug->neuraminidase Inhibition release Viral Release neuraminidase->release Facilitates

Mechanism of action of Laninamivir octanoate.

In Vitro and In Vivo Efficacy

Laninamivir octanoate shows inhibitory activity against various influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[3]

Table 1: In Vitro Inhibitory Activity of Laninamivir Octanoate

Virus StrainIC50 (nM)
H1N1631-1170
H3N239.2-221
H2N2 (A/Singapore/1/57)128
Data sourced from MedChemExpress and is for reference only.[3]

In vivo studies in mouse models have demonstrated the long-acting efficacy of Laninamivir octanoate. A single intranasal administration has shown a significant life-prolonging effect in infected models.[3]

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of Laninamivir octanoate against influenza neuraminidase can be determined using a fluorescence-based assay.

Neuraminidase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Neuraminidase Enzyme - Laninamivir Octanoate (Inhibitor) - Fluorescent Substrate (e.g., MUNANA) start->prepare_reagents incubation Incubate Enzyme with Varying Concentrations of Inhibitor prepare_reagents->incubation add_substrate Add Fluorescent Substrate incubation->add_substrate reaction Enzymatic Reaction (NA cleaves substrate, releasing fluorophore) add_substrate->reaction measure_fluorescence Measure Fluorescence Signal (Excitation: 355 nm, Emission: 460 nm) reaction->measure_fluorescence data_analysis Data Analysis: - Plot log[Inhibitor] vs. % Inhibition - Calculate IC50 using Sigmoidal Fit measure_fluorescence->data_analysis end End data_analysis->end

Workflow for a typical neuraminidase inhibition assay.

Methodology:

  • The neuraminidase enzyme is incubated with varying concentrations of the inhibitor, Laninamivir octanoate.

  • A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • The reaction is allowed to proceed, during which the neuraminidase cleaves the substrate, releasing a fluorescent product.

  • The fluorescence is quantified using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.[2]

In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy of Laninamivir octanoate is often evaluated in a mouse model of influenza infection.

Methodology:

  • Mice are infected intranasally with a lethal dose of an influenza virus strain (e.g., A/Puerto Rico/8/34).

  • Laninamivir octanoate is administered intranasally at a specified dosage (e.g., 0.2 µmol/kg).

  • The timing of administration can be varied to assess prophylactic and therapeutic effects (e.g., 4 hours before and 4 and 18 hours post-infection).

  • The survival rate and other parameters, such as weight loss, are monitored over a period (e.g., 20 days post-infection).

  • The efficacy is compared to a placebo group and other antiviral agents like Zanamivir.

Molecular Structure and Binding

The molecular structure of Laninamivir octanoate allows for unique binding interactions with the neuraminidase active site. The octanoate tail influences its orientation and interaction with key amino acid residues.

(2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate

Structural studies have revealed that the binding mode of Laninamivir octanoate can differ between different strains of influenza. For example, in the p09N1 neuraminidase, the Glu276 residue rotates to form a salt bridge with Arg224, an interaction similar to that observed with oseltamivir.[2] This is in contrast to its binding with p57N2, where it forms a hydrogen bond with Arg224 via its 9-ester carbonyl group.[2] These distinct binding mechanisms contribute to its broad-spectrum anti-influenza activity.

References

A Deep Dive into the Neuraminidase Inhibition Mechanism of Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Laninamivir octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor, against influenza virus neuraminidase. It delves into its molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.

Introduction: A Long-Acting Antiviral

Laninamivir octanoate hydrate (CS-8958) is a potent, long-acting antiviral agent used for the treatment and prophylaxis of influenza A and B infections.[1][2] It is administered as a prodrug via inhalation, offering the clinical advantage of a single-dose regimen.[2][3][4] Its sustained efficacy is attributed to its unique pharmacokinetic and pharmacodynamic properties, primarily its prolonged retention in the respiratory tract and its potent, stable binding to the viral neuraminidase enzyme.[2][5]

Mechanism of Action: From Prodrug to Potent Inhibitor

The antiviral activity of this compound is a multi-step process that begins with its delivery to the respiratory tract and culminates in the competitive inhibition of the influenza neuraminidase enzyme.

Prodrug Activation in the Respiratory Tract

Laninamivir octanoate is an octanoyl ester prodrug of its active form, Laninamivir (R-125489).[5][6] Following inhalation, the prodrug is deposited in the lungs and respiratory tract where it is hydrolyzed by endogenous esterases into the active metabolite, Laninamivir.[1][5][7] Specifically, S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 have been identified as key enzymes responsible for this bioactivation in human pulmonary tissue.[1][7][8] This conversion is crucial for its antiviral activity, as the prodrug itself has significantly weaker inhibitory effects on neuraminidase compared to its active form.[9]

Prodrug_Activation cluster_lung Respiratory Tract Laninamivir_Octanoate Laninamivir Octanoate (CS-8958) Laninamivir Laninamivir (Active Form, R-125489) Laninamivir_Octanoate->Laninamivir Hydrolysis Esterases Pulmonary Esterases (e.g., Esterase D, Acyl-protein thioesterase 1) Esterases->Laninamivir_Octanoate Neuraminidase_Inhibition cluster_virus Influenza Virus Progeny cluster_host Infected Host Cell Virus Newly Formed Virion NA Neuraminidase (NA) Virus->NA HA Hemagglutinin (HA) Virus->HA Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid Cleaves to Release Virus No_Release Inhibition of Virus Release HA->Sialic_Acid Binds Release Virus Release & Spread of Infection Laninamivir Laninamivir (Active Inhibitor) Laninamivir->NA Competitively Binds & Inhibits Experimental_Workflow cluster_assay Neuraminidase Inhibition Assay cluster_xtal X-ray Crystallography NA_Source Recombinant NA Incubation Pre-incubation NA_Source->Incubation Inhibitor_Dilutions Laninamivir Dilutions Inhibitor_Dilutions->Incubation Substrate_Addition Add MUNANA Substrate Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calc Calculate IC50 Fluorescence_Measurement->IC50_Calc Crystallization Crystallize NA Soaking Soak Crystal with Laninamivir Crystallization->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Determination Determine 3D Structure Data_Collection->Structure_Determination

References

The Pharmacological Profile of Laninamivir Octanoate Hydrate: A Long-Acting Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza virus infection. Administered as a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent and sustained antiviral activity. This guide provides a comprehensive overview of the pharmacological profile of laninamivir octanoate hydrate, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the underlying experimental methodologies.

Mechanism of Action: Potent and Prolonged Neuraminidase Inhibition

Laninamivir's primary mechanism of action is the inhibition of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells, thereby curtailing the infection.[1]

Laninamivir octanoate is the octanoyl ester prodrug of laninamivir.[2][3] Following inhalation, it is deposited in the lungs and is converted to the active metabolite, laninamivir.[2][3] This conversion is catalyzed by endogenous esterases present in the pulmonary tissue.[4] The long-acting nature of the drug is attributed to the high retention and slow clearance of laninamivir from the respiratory tract.[5][6]

dot

cluster_inhalation Inhaled Administration cluster_lung Respiratory Tract cluster_virus Influenza Virus Life Cycle Laninamivir_Octanoate Laninamivir Octanoate (Prodrug) Hydrolysis Esterase-mediated Hydrolysis Laninamivir_Octanoate->Hydrolysis Deposition in lungs Laninamivir Laninamivir (Active Drug) Hydrolysis->Laninamivir Inhibition Inhibition Laninamivir->Inhibition Binding to active site Neuraminidase Neuraminidase Enzyme Virion_Release Virion Release Neuraminidase->Virion_Release Cleavage of sialic acid Inhibition->Virion_Release

Caption: Prodrug activation and mechanism of action of laninamivir.

Pharmacodynamics: In Vitro Antiviral Activity

The in vitro potency of laninamivir is determined by neuraminidase inhibition assays. These assays measure the concentration of the drug required to inhibit 50% of the neuraminidase activity (IC50) of various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of Laninamivir and Laninamivir Octanoate
Virus StrainLaninamivir IC50 (nM)Laninamivir Octanoate IC50 (nM)Reference
Influenza A
N5 (Group 1)0.90389[3]
p09N1 (Atypical Group 1)1.83947[3]
p57N2 (Group 2)3.12129[3]
A(H1N1)pdm091.70Not Reported[7]
A(H3N2)3.98Not Reported[7]
Influenza B
B neuraminidases14.86Not Reported[7]

Pharmacokinetics: Sustained Pulmonary Concentrations

The pharmacokinetic profile of laninamivir octanoate and its active metabolite, laninamivir, has been characterized in healthy volunteers and influenza patients. Following a single inhaled dose, laninamivir octanoate is rapidly converted to laninamivir, which exhibits a long half-life in both plasma and, more importantly, in the epithelial lining fluid (ELF) of the lungs.[8][9][10]

Table 2: Pharmacokinetic Parameters of Laninamivir after a Single Inhaled Dose of Laninamivir Octanoate
Parameter20 mg Dose40 mg DoseReference
Laninamivir Octanoate (Prodrug) in Plasma
Cmax (ng/mL)1.1 ± 0.52.1 ± 1.0[11]
Tmax (hr)0.25 (median)0.25 (median)[11]
Laninamivir (Active Drug) in Plasma
Cmax (ng/mL)1.8 ± 0.53.5 ± 1.1[11]
Tmax (hr)4.0 (median)4.0 (median)[11]
t1/2 (hr)66.6 ± 12.374.4 ± 15.7[11]
AUC0-inf (ng·hr/mL)158.8 ± 34.6321.4 ± 83.4[11]
Laninamivir in Epithelial Lining Fluid (ELF)
Concentration at 168 hr (ng/mL) (160 mg nebulized dose)> IC50 for viral neuraminidase> IC50 for viral neuraminidase[7][8]
Concentration at 240 hr (ng/mL) (40 mg DPI dose)> IC50 for viral neuraminidase> IC50 for viral neuraminidase[9]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of a single administration of laninamivir octanoate for both the treatment and post-exposure prophylaxis of influenza.

Table 3: Clinical Efficacy of Laninamivir Octanoate in the Treatment of Influenza
Study PopulationComparatorPrimary EndpointKey FindingReference
Adults with seasonal influenzaOseltamivirTime to illness alleviationNon-inferior to oseltamivir[12]
Children with influenzaOseltamivirTime to illness alleviationMarkedly reduced time to illness alleviation in patients with oseltamivir-resistant influenza A (H1N1)[13]
Patients with chronic respiratory diseasesOseltamivirTime to illness alleviationSimilar efficacy and safety to oseltamivir[14]
Table 4: Clinical Efficacy of Laninamivir Octanoate for Post-Exposure Prophylaxis of Influenza
Study DesignTreatment GroupsPrimary EndpointKey FindingReference
Double-blind, randomized, placebo-controlled- 40 mg single dose (LO-40SD)- 20 mg twice daily for 2 days (LO-20TD)- PlaceboProportion of participants with clinical influenzaSignificantly reduced the proportion of participants with clinical influenza compared to placebo (P = .001). Relative risk reductions of 62.8% (LO-40SD) and 63.1% (LO-20TD).[15][16]
Randomized, double-blind, placebo-controlled- 20 mg once daily for 2 days (LO-2)- 20 mg once daily for 3 days (LO-3)- PlaceboProportion of participants with clinical influenzaSignificantly reduced the proportion of participants with clinical influenza compared to placebo (P < 0.001). Protective efficacies of 77.0% (LO-2) and 78.1% (LO-3).[17]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • Laninamivir

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of laninamivir in the assay buffer.

  • In a 96-well plate, add a standardized amount of influenza virus to each well.

  • Add the diluted laninamivir to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Serial_Dilution Serial Dilution of Laninamivir Plate_Setup Add Virus and Inhibitor to Plate Serial_Dilution->Plate_Setup Virus_Prep Prepare Virus Suspension Virus_Prep->Plate_Setup Inhibitor_Binding Incubate for Inhibitor Binding Plate_Setup->Inhibitor_Binding Add_Substrate Add MUNANA Substrate Inhibitor_Binding->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Add Stop Solution Reaction_Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 Acclimatization Animal Acclimatization Infection Influenza Virus Infection Acclimatization->Infection Grouping Randomization into Treatment and Control Groups Infection->Grouping Treatment Drug Administration (Laninamivir Octanoate) Grouping->Treatment Treated Group Control Placebo Administration Grouping->Control Control Group Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Viral_Titer Lung Viral Titer Determination Treatment->Viral_Titer Control->Monitoring Control->Viral_Titer Analysis Efficacy Analysis Monitoring->Analysis Viral_Titer->Analysis

References

Structural Analysis of Laninamivir Octanoate Hydrate Binding to Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of laninamivir (B1674463) octanoate (B1194180) hydrate's interaction with influenza neuraminidase. Laninamivir octanoate is a long-acting neuraminidase inhibitor, administered as a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes to offer a comprehensive resource for professionals in the field of antiviral drug development.

Quantitative Analysis of Inhibitory Potency and Structural Binding

The inhibitory activity of laninamivir and its prodrug, laninamivir octanoate, against various influenza neuraminidase (NA) subtypes has been evaluated using in vitro inhibition assays.[1][2] Furthermore, the structural basis of these interactions has been elucidated through X-ray crystallography.[1][3]

Inhibitory Concentration (IC50) Data

The half-maximal inhibitory concentration (IC50) values for laninamivir and laninamivir octanoate against different neuraminidase subtypes are presented in Table 1. These values were determined using a fluorescence-based neuraminidase inhibition assay with the MUNANA substrate.[1][2]

InhibitorNeuraminidase SubtypeIC50 (nM)
LaninamivirN5 (Group 1)0.90[1][4]
p09N1 (Atypical Group 1)1.83[1][4]
p57N2 (Group 2)3.12[1][4]
Laninamivir OctanoateN5 (Group 1)389[1][4]
p09N1 (Atypical Group 1)947[1][4]
p57N2 (Group 2)129[1][4]
Table 1: IC50 values of laninamivir and laninamivir octanoate against different neuraminidase subtypes.[1][4]
Crystallographic Data

The crystal structure of laninamivir octanoate in complex with the 2009 pandemic H1N1 neuraminidase (p09N1) provides detailed insights into their interaction at the atomic level.[3] Key crystallographic data and refinement statistics are summarized in Table 2.

Parameterp09N1 in complex with Laninamivir Octanoate
PDB ID3TI4[3]
Resolution (Å)1.60[3]
R-value work0.140[3]
R-value free0.177[3]
Space groupC 2 2 21
Unit cell dimensions (Å)a=88.5, b=159.4, c=163.4
Table 2: Crystallographic data for laninamivir octanoate bound to p09N1 neuraminidase.[3]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the structural and functional analysis are provided below.

Neuraminidase Expression and Purification

Recombinant neuraminidase was expressed using a baculovirus expression system, a common method for producing large quantities of functional viral proteins.[5]

  • Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype was cloned into a baculovirus transfer vector, such as pFastBac1. The construct typically includes an N-terminal signal peptide for secretion, a hexahistidine (6xHis) tag for purification, and a tetramerization domain to ensure the correct oligomeric state of the enzyme.[1]

  • Baculovirus Generation: The recombinant transfer vector was used to generate a recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells.

  • Protein Expression: High Five™ (Trichoplusia ni) insect cells were infected with the high-titer recombinant baculovirus. The cells were cultured for a period to allow for protein expression and secretion into the culture medium.[2]

  • Purification: The secreted neuraminidase was purified from the cell culture supernatant using affinity chromatography. The 6xHis tag allows for selective binding to a nickel-nitrilotriacetic acid (Ni-NTA) resin. After washing to remove unbound proteins, the neuraminidase was eluted. Further purification steps, such as size-exclusion chromatography, were performed to obtain a highly pure and homogenous protein sample suitable for downstream applications.[6][7]

Neuraminidase Inhibition Assay

A fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate is a standard method for determining the inhibitory activity of compounds against neuraminidase.[8][9][10]

  • Reagents:

    • Recombinant neuraminidase enzyme.

    • MUNANA substrate solution.

    • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

    • Serial dilutions of the inhibitor (laninamivir octanoate or laninamivir).

    • Stop solution (e.g., ethanol (B145695) and NaOH).[8]

  • Procedure:

    • The assay is typically performed in a 96-well black plate to minimize background fluorescence.[1]

    • A fixed concentration of the neuraminidase enzyme is pre-incubated with varying concentrations of the inhibitor for a specific duration at room temperature.[8]

    • The enzymatic reaction is initiated by the addition of the MUNANA substrate.[8]

    • The plate is incubated at 37°C to allow the enzymatic cleavage of MUNANA, which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[8]

    • The reaction is terminated by adding a stop solution.[8]

    • The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[8]

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution.

  • Crystallization: The purified neuraminidase protein was co-crystallized with laninamivir octanoate. This was achieved by mixing the protein with a molar excess of the inhibitor and setting up crystallization trials using the hanging drop vapor diffusion method with various precipitants and buffer conditions.[11]

  • Data Collection: Single crystals were cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. Diffraction data were collected as a series of images as the crystal was rotated in the X-ray beam.

  • Structure Determination and Refinement: The diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using molecular replacement, with a previously determined neuraminidase structure as a search model. The initial model was then refined against the experimental data, and the laninamivir octanoate molecule was built into the electron density map. Iterative cycles of refinement and manual model building were performed to obtain the final, high-resolution structure.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of laninamivir octanoate's interaction with neuraminidase.

Mechanism of Action

The following diagram illustrates the prodrug activation and subsequent inhibition of neuraminidase by laninamivir.

Laninamivir Octanoate Mechanism of Action cluster_host Host Respiratory Tract cluster_virus Influenza Virus Laninamivir Octanoate (Prodrug) Laninamivir Octanoate (Prodrug) Esterases Esterases Laninamivir Octanoate (Prodrug)->Esterases Hydrolysis Laninamivir (Active Drug) Laninamivir (Active Drug) Neuraminidase Neuraminidase Laninamivir (Active Drug)->Neuraminidase Inhibition Esterases->Laninamivir (Active Drug) Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor Cleavage Progeny Virions Progeny Virions Sialic Acid Receptor->Progeny Virions Release

Caption: Prodrug activation and neuraminidase inhibition pathway.

Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in the structural and functional characterization of laninamivir octanoate's binding to neuraminidase.

Experimental Workflow Gene Cloning Gene Cloning Baculovirus Expression Baculovirus Expression Gene Cloning->Baculovirus Expression Protein Purification Protein Purification Baculovirus Expression->Protein Purification Neuraminidase Inhibition Assay Neuraminidase Inhibition Assay Protein Purification->Neuraminidase Inhibition Assay Crystallization Crystallization Protein Purification->Crystallization IC50 Determination IC50 Determination Neuraminidase Inhibition Assay->IC50 Determination Binding Mode Analysis Binding Mode Analysis IC50 Determination->Binding Mode Analysis X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Structure Determination->Binding Mode Analysis Binding Mode Relationships Laninamivir Octanoate Laninamivir Octanoate p09N1 (Atypical Group 1) p09N1 (Atypical Group 1) Laninamivir Octanoate->p09N1 (Atypical Group 1) Binds to p57N2 (Group 2) p57N2 (Group 2) Laninamivir Octanoate->p57N2 (Group 2) Binds to Unique Binding Mode Unique Binding Mode p09N1 (Atypical Group 1)->Unique Binding Mode Similar to Laninamivir/Zanamivir Similar to Laninamivir/Zanamivir p57N2 (Group 2)->Similar to Laninamivir/Zanamivir Glu276 Rotation Glu276 Rotation Unique Binding Mode->Glu276 Rotation No Glu276 Rotation No Glu276 Rotation Similar to Laninamivir/Zanamivir->No Glu276 Rotation

References

Methodological & Application

Application Notes and Protocols: In Vitro Neuraminidase Inhibition Assay for Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting neuraminidase (NA) inhibitor used for the treatment of influenza A and B virus infections.[1][2] It is a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[1][3] Laninamivir exhibits potent inhibitory activity against viral neuraminidase, a key enzyme responsible for the release of progeny virions from infected cells.[4][5] By blocking this enzyme, laninamivir effectively halts the spread of the virus.[4] This document provides a detailed protocol for conducting an in vitro neuraminidase inhibition assay to evaluate the efficacy of laninamivir and its prodrug, laninamivir octanoate.

Mechanism of Action

Influenza virus replication involves several stages, culminating in the release of new viral particles from the host cell. This release is dependent on the enzymatic activity of neuraminidase, which cleaves sialic acid residues from the surface of the host cell and the newly formed virions.[4][5] Neuraminidase inhibitors, such as laninamivir, are transition-state analogues of sialic acid that bind to the active site of the neuraminidase enzyme with high affinity.[5] This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.[4]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment (Hemagglutinin binds to Sialic Acid) Viral_Entry 2. Viral Entry & Uncoating Virus_Attachment->Viral_Entry Replication 3. Viral Replication (RNA & Protein Synthesis) Viral_Entry->Replication Assembly_Budding 4. Virion Assembly & Budding Replication->Assembly_Budding Viral_Release 5. Viral Release Assembly_Budding->Viral_Release Neuraminidase Neuraminidase Enzyme (cleaves Sialic Acid) Viral_Release->Neuraminidase requires Inhibition Inhibition of Neuraminidase Activity Neuraminidase->Inhibition Laninamivir Laninamivir (Active Drug) Laninamivir->Inhibition Blocked_Release Blocked Viral Release & Aggregation Inhibition->Blocked_Release

Caption: Mechanism of Laninamivir Action.

Data Presentation: Neuraminidase Inhibition by Laninamivir

The inhibitory activity of laninamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following table summarizes the IC50 values of laninamivir and its prodrug, laninamivir octanoate, against various influenza virus strains.

Influenza Virus Strain/SubtypeInhibitorMean IC50 (nM)Notes
Influenza A
A(H1N1)pdm09Laninamivir0.27 ± 0.05-
A(H3N2)Laninamivir0.62 ± 0.05-
Avian H12N5 (N5)Laninamivir0.90-[6]
pH1N1 N1 (p09N1)Laninamivir1.83-[6]
A/RI/5+/1957 H2N2 (p57N2)Laninamivir3.12-[6]
H1N1 (Oseltamivir-Resistant, H275Y)LaninamivirSusceptibleRetains activity against this common oseltamivir-resistant strain.[7]
H3N2 (Oseltamivir-Resistant, E119V)LaninamivirSusceptibleRetains activity.[7]
Influenza B
Influenza B (circulating isolates)Laninamivir3.26 ± 0.26-
Prodrug Activity
H1N1 strainsLaninamivir Octanoate631 - 1170Laninamivir octanoate is the prodrug and shows significantly lower in vitro activity compared to the active form, laninamivir.[8][9]
H3N2 strainsLaninamivir Octanoate39.2 - 221[8]
H2N2 (A/Singapore/1/57)Laninamivir Octanoate128[8]

Experimental Protocols: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established fluorescence-based methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[10][11] The assay relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[10]

Materials and Reagents
  • Laninamivir octanoate hydrate: Prepare a stock solution in DMSO.[12]

  • Recombinant neuraminidase: From the influenza virus strain of interest.

  • MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid): Prepare a 300 µM working solution.[10]

  • 4-Methylumbelliferone (4-MU): For generating a standard curve.

  • Assay Buffer: For example, 2x MES buffer (65.6 mM MES, 8 mM CaCl2, pH 6.5).

  • Stop Solution: A mixture of absolute ethanol (B145695) and NaOH (e.g., 11 mL absolute ethanol with 2.225 mL of 0.824 M NaOH).[10]

  • 96-well, black, flat-bottom microplates.

  • Fluorometer with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[10]

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - Serial dilutions of Laninamivir - Neuraminidase enzyme solution - MUNANA substrate solution Add_Inhibitor Add 50 µL of serially diluted Laninamivir or control buffer Reagent_Prep->Add_Inhibitor Add_Enzyme Add 50 µL of diluted Neuraminidase enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add 50 µL of 300 µM MUNANA substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C for 30-60 minutes Add_Substrate->Incubate Stop_Reaction Add 100 µL of Stop Solution Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence at Ex: 355 nm, Em: 460 nm Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 values from dose-response curves Read_Fluorescence->Calculate_IC50

Caption: Neuraminidase Inhibition Assay Workflow.
Detailed Protocol

  • Plate Setup:

    • In a 96-well, black, flat-bottom plate, add 50 µL of serially diluted this compound to the designated wells.

    • For control wells (no inhibitor), add 50 µL of assay buffer.

    • Include substrate control wells (blanks) containing only assay buffer.

  • Enzyme Addition:

    • Add 50 µL of the diluted neuraminidase enzyme solution to each well, except for the substrate control wells.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[10]

  • Incubation:

    • Gently tap the plate to ensure thorough mixing.

    • Incubate the plate at 37°C for 30-60 minutes.[10] The plate should be covered to prevent evaporation.

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of the stop solution to each well.[10]

  • Fluorescence Measurement:

    • Read the plate using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence (from substrate control wells) from all readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocol offers a robust method for determining the in vitro inhibitory activity of this compound against influenza neuraminidase. The data presented confirms the potent and broad-spectrum activity of laninamivir, including against oseltamivir-resistant strains. These application notes serve as a valuable resource for researchers involved in the discovery and development of novel anti-influenza therapeutics.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza A and B virus infections.[1] As a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which potently inhibits the viral neuraminidase enzyme.[2] This inhibition is a critical mechanism that blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection.[3] The evaluation of its antiviral efficacy in a laboratory setting is crucial for understanding its spectrum of activity, monitoring for resistance, and guiding further drug development.

This document provides detailed application notes and protocols for conducting key cell-based assays to determine the efficacy of laninamivir octanoate hydrate against influenza viruses. The protocols for Neuraminidase (NA) Inhibition Assay, Plaque Reduction Neutralization Test (PRNT), and Microneutralization Assay are outlined, along with data presentation tables and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Neuraminidase

Laninamivir, the active metabolite of this compound, functions by competitively inhibiting the neuraminidase (NA) enzyme on the surface of the influenza virus. NA is essential for the final stage of the viral replication cycle, where it cleaves sialic acid residues from the host cell surface and from newly formed viral particles. This action is necessary for the release of new virions from the infected cell. By blocking the active site of NA, laninamivir prevents this cleavage, causing the newly budded virions to remain tethered to the host cell surface and aggregate, thus halting the spread of the infection.[3]

Data Presentation

The following tables summarize the in vitro efficacy of laninamivir and its prodrug, laninamivir octanoate, against various influenza virus strains as determined by the Neuraminidase (NA) Inhibition Assay.

Table 1: Neuraminidase Inhibition by Laninamivir

Influenza Virus NeuraminidaseIC₅₀ (nM)95% Confidence Interval (CI)
N5 (Group 1)0.900.77 - 1.05
p09N1 (Atypical Group 1)1.831.57 - 2.13
p57N2 (Group 2)3.122.52 - 3.86
Data from Vavricka et al., 2011[2]

Table 2: Neuraminidase Inhibition by Laninamivir Octanoate (Prodrug)

Influenza Virus NeuraminidaseIC₅₀ (nM)95% Confidence Interval (CI)
N5 (Group 1)389306 - 494
p09N1 (Atypical Group 1)947712 - 1260
p57N2 (Group 2)129104 - 161
Data from Vavricka et al., 2011[2]

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes, the following diagrams have been generated using the DOT language.

Influenza Virus Replication and Neuraminidase Inhibition cluster_cell Host Cell cluster_extracellular Extracellular Space cluster_drug_action Drug Intervention Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Virion Release Virion Release Budding->Virion Release Neuraminidase Action (Cleavage of Sialic Acid) New Infection New Infection Virion Release->New Infection Influenza Virus Influenza Virus Influenza Virus->Viral Entry Attachment (HA) Laninamivir Laninamivir Neuraminidase Action\n(Cleavage of Sialic Acid) Neuraminidase Action (Cleavage of Sialic Acid) Laninamivir->Neuraminidase Action\n(Cleavage of Sialic Acid) Inhibition

Caption: Influenza Virus Replication Cycle and the Point of Inhibition by Laninamivir.

Experimental Workflow: Plaque Reduction Neutralization Test (PRNT) Prepare Cell Monolayer\n(e.g., MDCK cells) Prepare Cell Monolayer (e.g., MDCK cells) Prepare Drug Dilutions\n(Laninamivir Octanoate) Prepare Drug Dilutions (Laninamivir Octanoate) Prepare Cell Monolayer\n(e.g., MDCK cells)->Prepare Drug Dilutions\n(Laninamivir Octanoate) Pre-incubate Virus\nwith Drug Dilutions Pre-incubate Virus with Drug Dilutions Prepare Drug Dilutions\n(Laninamivir Octanoate)->Pre-incubate Virus\nwith Drug Dilutions Infect Cell Monolayer Infect Cell Monolayer Pre-incubate Virus\nwith Drug Dilutions->Infect Cell Monolayer Overlay with Semi-Solid Medium Overlay with Semi-Solid Medium Infect Cell Monolayer->Overlay with Semi-Solid Medium Incubate for Plaque Formation Incubate for Plaque Formation Overlay with Semi-Solid Medium->Incubate for Plaque Formation Fix and Stain Plaques Fix and Stain Plaques Incubate for Plaque Formation->Fix and Stain Plaques Count Plaques and Calculate % Inhibition Count Plaques and Calculate % Inhibition Fix and Stain Plaques->Count Plaques and Calculate % Inhibition Determine EC50 Determine EC50 Count Plaques and Calculate % Inhibition->Determine EC50

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Experimental Protocols

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Purified recombinant influenza neuraminidase

  • This compound and its active form, laninamivir

  • Fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid - MUNANA)

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and laninamivir in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add a standardized amount of purified neuraminidase to each well containing the compound.

  • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Immediately measure the fluorescence kinetics over a set period (e.g., 30-60 minutes) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Determine the rate of reaction for each compound concentration.

  • Calculate the percent inhibition relative to the no-drug control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock of known titer (Plaque Forming Units/mL)

  • This compound

  • Cell culture medium (e.g., DMEM) with and without serum

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel)

  • Trypsin (for viral activation)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in 6- or 12-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free cell culture medium.

  • In a separate plate or tubes, mix equal volumes of each drug dilution with a standardized amount of influenza virus (e.g., 50-100 PFU).

  • Incubate the virus-drug mixture for 1 hour at 37°C to allow for neutralization.

  • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

  • Inoculate the cell monolayers with the virus-drug mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Aspirate the inoculum and wash the cells with PBS.

  • Add the semi-solid overlay medium containing trypsin to each well.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with a formalin solution.

  • Remove the overlay and stain the cell monolayer with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.

Microneutralization Assay

This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of the virus in cell culture.

Materials:

  • MDCK cells

  • Influenza virus stock of known titer (TCID₅₀/mL)

  • This compound

  • Cell culture medium

  • Trypsin

  • 96-well cell culture plates

  • Reagents for detecting cell viability (e.g., Neutral Red or Crystal Violet) or viral protein (e.g., ELISA)

Procedure:

  • Seed MDCK cells in 96-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate 96-well plate, pre-incubate the diluted compound with a standardized amount of influenza virus (e.g., 100 TCID₅₀) for 1-2 hours at 37°C.

  • Remove the growth medium from the MDCK cell plate and add the virus-compound mixtures to the cells.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until CPE is observed in the virus control wells.

  • Assess the CPE in each well. This can be done qualitatively by microscopic observation or quantitatively by:

    • Staining: Fixing the cells and staining with crystal violet or neutral red to visualize cell viability.

    • ELISA: Fixing the cells and using an antibody against a viral protein (e.g., nucleoprotein) to detect infected cells.

  • The neutralizing endpoint is the highest dilution of the compound that completely inhibits CPE in at least 50% of the wells. Alternatively, a 50% effective concentration (EC₅₀) can be calculated based on the dose-response curve of cell viability or viral protein expression.

References

Application Notes and Protocols for Influenza Research Using Laninamivir Octanoate Hydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor, in preclinical animal models of influenza virus infection. The included protocols and data are synthesized from multiple studies to guide the design and execution of efficacy and mechanism-of-action studies.

Introduction

Laninamivir octanoate hydrate is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[1][2] Its primary mechanism of action is the potent inhibition of the influenza virus neuraminidase (NA) enzyme.[3] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the virus.[3] A key feature of laninamivir is its long retention in the lungs following a single administration, allowing for a prolonged antiviral effect.[1][2][4] This has been demonstrated to be effective against a wide range of influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and oseltamivir-resistant strains.[2] Animal models, particularly in mice, have been instrumental in establishing the prophylactic and therapeutic efficacy of laninamivir octanoate.[2][4][5]

Mechanism of Action

Laninamivir octanoate is administered as an inactive prodrug, typically via inhalation or intranasal delivery in animal models. In the respiratory tract, it is hydrolyzed by endogenous esterases into its active metabolite, laninamivir. Laninamivir is a transition-state analogue of sialic acid and binds with high affinity to the active site of the influenza neuraminidase enzyme. This competitive inhibition prevents the cleavage of sialic acid residues on the surface of host cells and newly formed virions, thereby preventing the release of progeny viruses and limiting the spread of infection. The long half-life of laninamivir in the lungs contributes to its sustained antiviral activity after a single dose.[6]

laninamivir_mechanism cluster_host_cell Host Respiratory Epithelial Cell cluster_virus Influenza Virus Progeny cluster_drug Drug Action Host_Cell Infected Host Cell Sialic_Acid Sialic Acid Residues Virion New Virus Particle (Virion) Virion->Host_Cell Release (Blocked) NA Neuraminidase (NA) NA->Sialic_Acid Cleaves (Blocked) LO Laninamivir Octanoate (Prodrug) (Administered) L Laninamivir (Active Drug) (Hydrolyzed in lungs) LO->L Esterases L->NA Inhibits

Mechanism of action of laninamivir octanoate.

Quantitative Data from Animal Studies

The following tables summarize the efficacy of laninamivir octanoate in mouse models of influenza infection.

Table 1: Therapeutic Efficacy of Laninamivir Octanoate in Influenza-Infected Mice

Animal ModelInfluenza Virus StrainTreatmentDoseOutcomeReference
BALB/c miceA/Puerto Rico/8/34 (H1N1)Laninamivir (intravenous)30 mg/kgSignificantly prolonged survival[1]
BALB/c miceInfluenza B virusLaninamivir (intravenous)30 mg/kgSignificantly suppressed virus proliferation in the lungs[1]
BALB/c miceA/Puerto Rico/8/34 (H1N1)Laninamivir octanoate + Artificial SurfactantNot specified38% survival in combination therapy group vs. 0% in monotherapy group[7]

Table 2: Prophylactic Efficacy of Laninamivir Octanoate in Mice

Animal ModelInfluenza Virus StrainTreatmentDoseTiming of AdministrationOutcomeReference
MiceInfluenza A and B virusesLaninamivir octanoate (intranasal)Not specifiedSingle dose up to 7 days prior to infectionSuperior efficacy compared to repeated administrations of zanamivir (B325) or oseltamivir[2][5]

Table 3: Pharmacokinetics of Laninamivir in Mice

Animal ModelDrug AdministrationDoseKey FindingReference
MiceLaninamivir octanoate (intranasal)236 µg/kgHigh and continuous exposure of laninamivir in the lungs for at least 6 days[8]
MiceLaninamivir octanoate (intranasal)Not specifiedLong half-life of 41.4 hours in the lungs[6]

Experimental Protocols

The following are detailed protocols for conducting influenza research in mice using laninamivir octanoate, synthesized from various studies.

Animal Model and Virus Strain
  • Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[4]

  • Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is typically used for infection.[4][9] The virus stock should be tittered to determine the 50% mouse lethal dose (MLD₅₀).[1]

Experimental Workflow

experimental_workflow Start Start: Acclimatize Mice Infection Influenza Virus Infection (Intranasal) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Laninamivir Octanoate or Vehicle Control (Intranasal/Intravenous) Grouping->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Endpoint->Monitoring Continue monitoring Sacrifice Euthanize and Collect Samples Endpoint->Sacrifice Pre-defined endpoint or humane endpoint Analysis Sample Analysis: - Lung Viral Titer - Histopathology - Cytokine Analysis (BALF) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

General experimental workflow for efficacy studies.
Protocol for Therapeutic Efficacy Study

  • Virus Inoculation:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Intranasally inoculate each mouse with a lethal dose (e.g., 10 MLD₅₀) of influenza virus in a small volume (e.g., 20-50 µL) of phosphate-buffered saline (PBS).

  • Drug Administration:

    • At a specified time post-infection (e.g., 24 or 48 hours), administer a single dose of laninamivir octanoate.

    • For intranasal administration, deliver the drug in a small volume to anesthetized mice.

    • For intravenous administration, inject the drug into the tail vein.[1]

    • A vehicle control group (e.g., saline) should be included.

  • Monitoring:

    • Record survival and body weight daily for 14-21 days.

    • Observe clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing).

  • Endpoint Analysis (at selected time points):

    • Lung Viral Titer:

      • Euthanize a subset of mice and aseptically collect the lungs.

      • Homogenize the lung tissue in PBS.

      • Determine the viral titer using a plaque assay or TCID₅₀ assay on Madin-Darby canine kidney (MDCK) cells.

    • Histopathology:

      • Fix lung tissue in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

      • Examine for signs of inflammation, alveolar damage, and cellular infiltration.

    • Cytokine Analysis:

      • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

      • Centrifuge the BALF to pellet cells and collect the supernatant.

      • Measure cytokine and chemokine levels in the BALF supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.

Protocol for Prophylactic Efficacy Study
  • Drug Administration:

    • Administer a single dose of laninamivir octanoate intranasally at a specified time before virus infection (e.g., 24 hours, 3 days, or 7 days prior).[2][5]

    • Include a vehicle control group.

  • Virus Inoculation:

    • At the designated time after drug administration, infect mice with a lethal dose of influenza virus as described above.

  • Monitoring and Endpoint Analysis:

    • Follow the same procedures for monitoring and endpoint analysis as in the therapeutic efficacy study.

Conclusion

Animal models, particularly mouse models, are invaluable tools for the preclinical evaluation of anti-influenza drugs. The protocols and data presented here provide a framework for investigating the efficacy and mechanism of action of this compound. Its long-acting nature and broad-spectrum activity make it a significant agent in the management of influenza. These application notes are intended to assist researchers in designing robust and informative studies to further elucidate the potential of this and other antiviral compounds.

References

Application Notes and Protocols: Laninamivir Octanoate Hydrate in Influenza Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza.[1][2] It is administered as an inhaled prodrug, which is converted to its active form, laninamivir, in the respiratory tract.[2][3] This localized conversion and subsequent prolonged retention in the lungs allow for a single administration to be effective, a significant advantage over other NA inhibitors that require twice-daily dosing.[1][2] Mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and prophylactic potential of laninamivir octanoate. These notes provide an overview of its mechanism, detailed experimental protocols, and a summary of key data from murine studies.

Mechanism of Action and Pharmacokinetics

Laninamivir octanoate (LO) is an ester prodrug of the active neuraminidase inhibitor, laninamivir.[4] Following intranasal administration in mice, the lipophilic prodrug is efficiently taken up by airway epithelial cells.[4] Intracellular esterases then hydrolyze LO into its active form, laninamivir.[3][4] Due to its poor membrane permeability, the generated laninamivir has limited efflux from the cells, leading to its prolonged high retention within the respiratory tissues.[4] This mechanism is responsible for its long-acting therapeutic effect from a single dose.[1][4] After intranasal administration of LO to mice at a dose of 0.5 μmol/kg, laninamivir remained in the lung at a high concentration of 2680 pmol/g 24 hours after the dose.[4]

Diagram: Pharmacokinetic Pathway of Laninamivir Octanoate in Respiratory Tissue

G cluster_airway Airway Lumen cluster_cell Airway Epithelial Cell LO_Lumen Laninamivir Octanoate (Intranasal Admin.) LO_Cell Laninamivir Octanoate LO_Lumen->LO_Cell Cellular Uptake Laninamivir_Active Laninamivir (Active Form) LO_Cell->Laninamivir_Active Hydrolysis Laninamivir_Active->LO_Lumen Slow Release (Rate-Limiting Step) Esterase Intracellular Esterase(s) Esterase->LO_Cell

Caption: Pharmacokinetic pathway of Laninamivir Octanoate in mouse respiratory tissue.

Diagram: Mechanism of Neuraminidase Inhibition

G cluster_virus_lifecycle Influenza Virus Lifecycle Assembly Viral Assembly & Budding BuddingVirus Budding Virion (Attached to Cell) Assembly->BuddingVirus ReleasedVirus Released Progeny Virus (Infection Spread) BuddingVirus->ReleasedVirus   Neuraminidase cleaves   sialic acid receptor Inhibitor Laninamivir (Active Metabolite) Inhibitor->BuddingVirus Inhibition

Caption: Inhibition of influenza viral release by the active metabolite, laninamivir.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Laninamivir in Mouse Models of Influenza
Mouse StrainInfluenza Virus StrainTreatment Protocol (Drug, Dose, Route, Timing)Key OutcomesReference(s)
BALB/cA/Puerto Rico/8/34 (PR8) H1N1 (Lethal Dose)Laninamivir Octanoate ; Dose not specified; Intranasal; 2-3 hours post-infection.Significantly higher survival rate compared to monotherapy when combined with artificial surfactant (p=0.003).[5][6]
Not SpecifiedA/WSN/33Laninamivir Octanoate ; 1 or 3 mg/kg; Intranasal; Once daily (q24h) for 1 day, starting 5 days post-infection.Dose-dependent reduction in lung viral titers.[7]
Not SpecifiedA/PR/8/34 (H1N1) (Lethal Model)Laninamivir (Active form) ; 30 mg/kg; Intravenous; Single administration.Significantly prolonged mouse survival at a level comparable to peramivir.[8]
Not SpecifiedInfluenza B VirusLaninamivir (Active form) ; 30 mg/kg; Intravenous; Single administration.Significantly suppressed virus proliferation in the lungs.[8]
Not SpecifiedVarious A and B strainsLaninamivir Octanoate (CS-8958) ; Dose not specified; Intranasal; Single prophylactic dose 7 days before infection.Showed superior prophylactic efficacy compared to repeated administrations of zanamivir (B325) or oseltamivir.[1]
Table 2: In Vitro Neuraminidase (NA) Inhibition Profile
Neuraminidase (NA) TypeInhibitorIC₅₀ (nM)Reference(s)
p57N2 (Group 2)Laninamivir3.12[9]
p09N1 (Atypical Group 1)Laninamivir1.83[9]
N5 (Group 1)Laninamivir0.90[9]
p57N2 (Group 2)Laninamivir Octanoate129[9]
p09N1 (Atypical Group 1)Laninamivir Octanoate947[9]
N5 (Group 1)Laninamivir Octanoate389[9]

Experimental Protocols

Diagram: General Workflow for In Vivo Efficacy Studies

G cluster_endpoints Endpoint Analysis Acclimatize 1. Animal Acclimatization Infection 2. Intranasal Influenza Virus Inoculation Acclimatize->Infection Grouping 3. Randomize into Treatment Groups (e.g., Vehicle, LO, Comparator) Infection->Grouping Treatment 4. Drug Administration (Therapeutic or Prophylactic) Grouping->Treatment Monitoring 5. Daily Monitoring (Survival, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis at Predetermined Times Monitoring->Endpoint Analysis 7. Data Analysis (Statistics, Graphing) Endpoint->Analysis ViralTiter Lung Viral Titer (Plaque Assay/TCID₅₀) Endpoint->ViralTiter Pathology Histopathology of Lung Tissue Endpoint->Pathology Cytokines Cytokine/Chemokine Levels (ELISA/Multiplex) Endpoint->Cytokines

Caption: A typical experimental workflow for influenza mouse model studies.

Protocol 1: Therapeutic Efficacy of Intranasal Laninamivir Octanoate

This protocol is based on methodologies for evaluating the therapeutic effect of Laninamivir Octanoate following a lethal influenza virus challenge.[5][6]

1. Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Virus: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus stock of known titer (MLD₅₀ - 50% mouse lethal dose).

  • Test Article: Laninamivir octanoate hydrate, formulated in a suitable vehicle (e.g., normal saline).

  • Anesthetic: Isoflurane or equivalent for intranasal inoculation.

2. Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least 7 days.

  • Infection:

    • Lightly anesthetize mice with isoflurane.

    • Inoculate mice intranasally with a lethal dose (e.g., >10 MLD₅₀) of PR8 virus in a volume of 20-50 µL.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-3 hours), randomly assign mice to treatment groups.

    • Administer a single intranasal dose of Laninamivir octanoate or vehicle control to lightly anesthetized mice.

  • Monitoring:

    • Record survival and body weight daily for up to 20 days post-infection.[5][6]

    • Observe mice for clinical signs of illness (e.g., ruffled fur, lethargy).

    • Mice exceeding a predetermined weight loss threshold (e.g., >25-30% of initial body weight) should be euthanized.

  • Endpoint Analysis (for mechanistic studies):

    • At specified time points (e.g., days 3, 5, 7 post-infection), euthanize subsets of mice from each group.

    • Aseptically harvest lungs.

    • For virology, homogenize lung tissue and determine viral titers using a plaque-forming assay or TCID₅₀ assay on Madin-Darby canine kidney (MDCK) cells.[6]

    • For pathology, inflate and fix lungs in 10% neutral buffered formalin for histopathological examination.[5]

    • For immunology, homogenize lung tissue to measure cytokine and chemokine levels.[5]

Protocol 2: Prophylactic Efficacy of Intranasal Laninamivir Octanoate

This protocol evaluates the protective effect of Laninamivir Octanoate when administered prior to viral exposure, based on findings that prophylactic administration is effective.[1][10]

1. Materials:

  • As described in Protocol 1.

2. Procedure:

  • Acclimatization: Acclimate mice as previously described.

  • Prophylactic Treatment:

    • Administer a single intranasal dose of Laninamivir octanoate or vehicle control to lightly anesthetized mice at a specified time before infection (e.g., 7 days prior).[1]

  • Infection:

    • At Day 0 (e.g., 7 days after treatment), challenge all mice with a lethal dose of influenza virus as described in Protocol 1.

  • Monitoring & Endpoint Analysis:

    • Proceed with daily monitoring of survival and body weight and perform endpoint analyses as detailed in Protocol 1. The primary outcome is the prevention of severe disease and death.

References

Application Notes and Protocols for Studying Highly Pathogenic Avian Influenza H5N1 with Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase (NA) inhibitor, has demonstrated significant potential in the study and potential treatment of highly pathogenic avian influenza (HPAI) H5N1.[1][2] As a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent inhibitory activity against the neuraminidase enzyme of various influenza A and B viruses, including H5N1 subtypes.[1][2][3][4] Its prolonged retention in the lungs allows for effective single-dose administration in animal models, making it a valuable tool for in vitro and in vivo research.[2][3][5] These application notes provide a comprehensive overview of the use of laninamivir octanoate hydrate for studying H5N1, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Laninamivir octanoate is the octanoyl prodrug of laninamivir.[6] Following administration, it is converted to its active metabolite, laninamivir, in the lungs.[1][5] Laninamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[2] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[7] By blocking the active site of the NA enzyme, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of progeny virions on the cell surface and inhibiting their release and spread to other cells.[7]

G cluster_0 Host Cell cluster_1 Influenza Virus Life Cycle Progeny_Virions Progeny Virions Virus_Release Virus Release Progeny_Virions->Virus_Release Host_Cell_Receptor Host Cell Receptor (Sialic Acid) NA_Enzyme Neuraminidase (NA) Enzyme Host_Cell_Receptor->NA_Enzyme Substrate NA_Enzyme->Virus_Release Enables Laninamivir_Octanoate Laninamivir Octanoate (Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir Hydrolysis in lungs Inhibition Inhibition Laninamivir->Inhibition Inhibition->NA_Enzyme

Fig. 1: Mechanism of action of Laninamivir octanoate.

Quantitative Data

The following tables summarize the in vitro efficacy of laninamivir against influenza A virus neuraminidase subtypes, including N5, which is associated with H5N1.

Table 1: In Vitro Neuraminidase Inhibition by Laninamivir

Neuraminidase SubtypeVirus StrainIC₅₀ (nM)95% Confidence IntervalReference
N5 (Group 1)Avian H12N50.90N/A[6][8]
p09N1 (Atypical Group 1)pH1N11.83N/A[6][8]
p57N2 (Group 2)A/RI/5+/1957 H2N23.12N/A[6][8]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vitro Efficacy of Neuraminidase Inhibitors

InhibitorN5 IC₅₀ (nM)p09N1 IC₅₀ (nM)p57N2 IC₅₀ (nM)Reference
Laninamivir0.901.833.12[6]
Zanamivir0.591.111.36[6]
Oseltamivir0.830.540.79[6]
Laninamivir Octanoate389947129[6]

Experimental Protocols

Preparation of this compound for Experiments

For In Vitro Assays:

  • Prepare a master stock solution of laninamivir at a concentration of 300 µM.[9]

  • To prepare a 300 µM solution, dissolve 5.2 mg of laninamivir (MW = 346.34 g/mol ) in 50 mL of 2x assay buffer (66.6 mM MES and 8 mM CaCl₂, pH 6.5).[9]

  • The master stock can be stored at -20°C for up to 12 months.[9]

  • For the neuraminidase inhibition assay, create serial dilutions of the master stock to achieve the desired final concentrations in the assay plate.

For In Vivo Studies:

  • Laninamivir octanoate can be diluted in a normal saline solution for administration.[3]

  • The concentration of the diluted solution should be prepared according to the specific dosage required for the animal model. For example, a concentration of 267 µg/ml has been used in mouse studies.[3]

In Vitro Antiviral Efficacy Assessment

This protocol is adapted from established methods for assessing influenza virus susceptibility to NA inhibitors.[9][10]

Materials:

  • Laninamivir stock solution

  • H5N1 virus stock

  • 2x Assay Buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5)[9]

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[9]

  • Clear, 96-well, flat-bottom plates[9]

  • Fluorometer

Procedure:

  • Prepare serial dilutions of laninamivir in 2x assay buffer.

  • In a 96-well plate, add 50 µL of the diluted laninamivir to the appropriate wells. Include a "no inhibitor" control (2x assay buffer only).[9]

  • Add 50 µL of the diluted H5N1 virus to each well, except for the blank control wells (add 50 µL of 1x assay buffer instead).[9]

  • Gently mix the plate and incubate at room temperature for 45 minutes.[9]

  • Add 50 µL of 300 µM MUNANA substrate to each well and mix gently.[9]

  • Incubate the plate at 37°C for 1 hour.[9]

  • Stop the reaction by adding an appropriate stop solution.

  • Measure the fluorescence on a fluorometer with an excitation of 360 nm and an emission of 460 nm.[10]

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration using sigmoidal dose-response curve fitting software.[10]

G cluster_workflow Antiviral Testing Workflow Start Start Prepare_Reagents Prepare Virus Stock & Drug Dilutions Start->Prepare_Reagents Dispense_Drug Dispense Drug to 96-well Plate Prepare_Reagents->Dispense_Drug Add_Virus Add H5N1 Virus Dispense_Drug->Add_Virus Incubate_1 Incubate (Drug-Virus) Add_Virus->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (Enzymatic Reaction) Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 2: Neuraminidase inhibition assay workflow.

This assay determines the concentration of antiviral needed to reduce the number of plaques by 50% (EC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • H5N1 virus stock

  • This compound dilutions

  • Cell culture medium (e.g., DMEM)

  • Agarose (B213101) overlay

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the virus with the drug dilutions for 1 hour at 37°C.

  • Infect the MDCK cell monolayers with the virus-drug mixture.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with a mixture of culture medium and agarose containing the respective drug concentrations.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the EC₅₀ value from the dose-response curve.

In Vivo Efficacy Assessment in a Mouse Model

Mouse models are commonly used to evaluate the pathogenesis of H5N1 and the efficacy of antiviral agents.[5][11][12]

Animal Model:

  • BALB/c mice are a commonly used strain for H5N1 infection studies.[5]

Procedure:

  • Anesthetize the mice and intranasally inoculate them with a lethal dose of H5N1 virus.

  • Administer a single intranasal dose of this compound at a predetermined time point post-infection (e.g., 2-3 hours).[3]

  • A control group should receive a placebo (e.g., normal saline).

  • Monitor the mice daily for up to 20 days for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture).[3][13]

  • At specific time points, a subset of mice can be euthanized to collect lung tissue for virological and pathological analysis.

  • Determine viral titers in the lungs using methods such as plaque assays or TCID₅₀ assays.

  • Analyze lung tissues for histopathological changes.

  • Evaluate the efficacy of the treatment based on increased survival rates, reduced weight loss, and lower viral loads in the lungs compared to the control group.

G cluster_invivo In Vivo Efficacy Study Virus_Inoculation Intranasal Inoculation of H5N1 Virus Drug_Administration Single Intranasal Dose of Laninamivir Octanoate Virus_Inoculation->Drug_Administration Monitoring Daily Monitoring (Survival, Weight, Symptoms) Drug_Administration->Monitoring Tissue_Collection Lung Tissue Collection (Sub-group) Monitoring->Tissue_Collection Data_Analysis Efficacy Evaluation Monitoring->Data_Analysis Virological_Analysis Viral Titer Determination Tissue_Collection->Virological_Analysis Histopathology Histopathological Analysis Tissue_Collection->Histopathology Virological_Analysis->Data_Analysis Histopathology->Data_Analysis

Fig. 3: Workflow for in vivo efficacy studies in a mouse model.

Conclusion

This compound is a valuable research tool for investigating HPAI H5N1. Its potent and long-lasting neuraminidase inhibitory activity provides a robust platform for in vitro and in vivo studies aimed at understanding H5N1 pathogenesis and evaluating novel therapeutic strategies. The protocols outlined in these application notes provide a foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Laninamivir Octanoate Hydrate Prophylaxis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting prophylaxis studies for laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting inhaled neuraminidase inhibitor for influenza.

Introduction

Laninamivir octanoate hydrate is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[1][2] Laninamivir is a potent inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[3] By blocking neuraminidase activity, laninamivir effectively halts the spread of the virus within the respiratory tract.[3] Its long-acting nature, with a high concentration persisting in the lungs for an extended period, makes it a promising candidate for influenza prophylaxis, potentially requiring only a single administration for efficacy.[1][2]

Mechanism of Action: Neuraminidase Inhibition

Influenza virus replication involves several stages, including entry into the host cell, replication of viral RNA and proteins, assembly of new virions, and finally, release from the host cell. The viral neuraminidase (NA) protein plays a critical role in this final step by cleaving sialic acid residues on the surface of the host cell and the newly formed virions, preventing their aggregation and facilitating their release.

Laninamivir, the active metabolite of this compound, is a transition-state analogue inhibitor of the NA enzyme. It binds with high affinity to the active site of the NA, preventing it from cleaving sialic acid. This results in the aggregation of newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.

Influenza Virus Lifecycle and Neuraminidase Inhibition

Influenza_Lifecycle cluster_cell Host Cell cluster_action Mechanism of Action Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & vRNA Release Virus_Entry->Uncoating Replication 3. vRNA Replication & Protein Synthesis Uncoating->Replication Assembly 4. Virion Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Influenza_Virus Influenza Virus Release->Influenza_Virus Progeny Virus Laninamivir Laninamivir Release_Inhibition Inhibition of Neuraminidase Laninamivir->Release_Inhibition Release_Inhibition->Release Influenza_Virus->Virus_Entry

Caption: Influenza virus lifecycle and the inhibitory action of Laninamivir.

Experimental Design for Prophylaxis Studies

Clinical studies evaluating the prophylactic efficacy of this compound have typically employed a randomized, double-blind, placebo-controlled design.[4][5][6]

Key Study Designs:
  • Post-Exposure Prophylaxis in Households: This design is common for evaluating the prevention of influenza in individuals who have had close contact with a confirmed influenza case.[5][6][7]

  • Seasonal Prophylaxis: This design assesses the efficacy of the drug in preventing influenza over an entire influenza season.

Experimental Workflow

Prophylaxis_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Data Collection Participant_Screening Participant Screening (Household contacts of influenza patients) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Laninamivir Octanoate Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Symptom_Monitoring Daily Symptom Monitoring (e.g., fever, cough) Group_A->Symptom_Monitoring Group_B->Symptom_Monitoring Specimen_Collection Specimen Collection (Nasal/Throat Swabs) - Upon symptom onset Symptom_Monitoring->Specimen_Collection Lab_Testing Laboratory Testing (RT-PCR for Influenza) Specimen_Collection->Lab_Testing Data_Analysis Data Analysis Lab_Testing->Data_Analysis

Caption: Experimental workflow for a post-exposure prophylaxis study.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of this compound in post-exposure prophylaxis clinical trials.

Table 1: Efficacy of Laninamivir Octanoate in Post-Exposure Prophylaxis (Adults)

Study GroupDosageIncidence of Clinical InfluenzaRelative Risk Reduction (RRR)Reference
Laninamivir Octanoate (40 mg, single dose)40 mg4.5% (12/267)62.8%[4]
Laninamivir Octanoate (20 mg, 2 days)20 mg4.5% (12/269)63.1%[4]
Placebo-12.1% (32/265)-[4]
Laninamivir Octanoate (20 mg, 2 days)20 mg3.9% (19/487)77.0%[5][6]
Laninamivir Octanoate (20 mg, 3 days)20 mg3.7% (18/486)78.1%[5][6]
Placebo-16.9% (81/478)-[5][6]

Table 2: Efficacy of Laninamivir Octanoate in Post-Exposure Prophylaxis (Children <10 years)

Study GroupDosageIncidence of Clinical InfluenzaRelative Risk Reduction (RRR)Reference
Laninamivir Octanoate (20 mg, single dose)20 mg11% (18/171)45.8%[7]
Placebo-19% (33/170)-[7]

Experimental Protocols

Protocol 1: Post-Exposure Prophylaxis Study in Household Contacts

1. Study Population:

  • Healthy household contacts of an index case with laboratory-confirmed influenza.
  • Exclusion criteria: individuals with influenza symptoms at baseline, those who received influenza vaccine within the last 14 days, or those with contraindications to neuraminidase inhibitors.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.[4][5]
  • Participants are randomly assigned to one of the treatment arms (e.g., single-dose laninamivir octanoate, multi-dose laninamivir octanoate, or placebo).[4][5]

3. Investigational Product and Administration:

  • This compound administered via a dry powder inhaler.[8]
  • Placebo should be identical in appearance and administration.
  • Dosage regimens to be tested (e.g., 40 mg single dose, 20 mg once daily for 2 days).[4][5]

4. Randomization and Blinding:

  • Participants are randomly assigned in a 1:1:1 ratio to the treatment groups.[4][5]
  • Both participants and investigators should be blinded to the treatment allocation.

5. Efficacy Endpoints:

  • Primary Endpoint: The proportion of participants who develop laboratory-confirmed clinical influenza within a specified period (e.g., 10 days) after randomization.[5][6][7]
  • Clinical influenza is typically defined by the presence of fever (e.g., >37.5°C) and at least two influenza-like symptoms (e.g., cough, sore throat, headache, muscle aches).[4]
  • Secondary Endpoints:
  • Proportion of participants with any laboratory-confirmed influenza infection (symptomatic or asymptomatic).[5]
  • Time to onset of influenza symptoms.
  • Severity of influenza symptoms.

6. Safety Assessments:

  • Monitoring and recording of all adverse events throughout the study period.
  • The incidence of adverse events in the active treatment groups should be compared to the placebo group.[4][5][6]

7. Laboratory Methods:

  • Nasal or pharyngeal swabs are collected from participants who develop influenza-like symptoms.[5]
  • Influenza virus infection is confirmed using a validated method such as reverse transcription-polymerase chain reaction (RT-PCR).

8. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the full analysis set (intention-to-treat population).[4]
  • The proportion of participants with clinical influenza in each group is compared using appropriate statistical tests (e.g., Chi-squared test).
  • Relative risk reduction (RRR) with 95% confidence intervals is calculated to quantify the prophylactic efficacy.[5][6][7]

Protocol 2: Pharmacokinetic Study

1. Study Population:

  • Healthy adult volunteers.

2. Study Design:

  • An open-label, single-dose, dose-escalation study.[8]

3. Investigational Product and Administration:

  • A single inhaled dose of this compound.[8]
  • Different dose levels can be evaluated (e.g., 40 mg, 80 mg, 160 mg).

4. Pharmacokinetic Sampling:

  • Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 168 hours post-dose) to measure the concentrations of laninamivir octanoate and its active metabolite, laninamivir.[8]
  • Epithelial Lining Fluid (ELF): Bronchoalveolar lavage (BAL) is performed at different time points in separate cohorts of subjects to determine the drug concentration at the site of action.[8]

5. Bioanalytical Method:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of laninamivir octanoate and laninamivir in plasma and ELF.[8]

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
  • Cmax (maximum concentration)
  • Tmax (time to reach Cmax)
  • AUC (area under the concentration-time curve)
  • t1/2 (half-life)[9]
  • Population pharmacokinetic modeling can be used to describe the pharmacokinetics of the drug and to identify covariates that may influence drug exposure.[10]

Conclusion

The provided application notes and protocols offer a framework for the design and execution of robust prophylaxis studies for this compound. The long-acting nature of this neuraminidase inhibitor, coupled with its demonstrated efficacy in clinical trials, underscores its potential as a valuable agent for the prevention of influenza. Adherence to rigorous experimental design and standardized protocols is essential for generating high-quality data to further elucidate its prophylactic utility.

References

Application Notes and Protocols for Assessing Viral Load in Response to Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques available for assessing viral load in patients treated with laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor for influenza virus infections. Detailed protocols for key methodologies are provided to facilitate the accurate evaluation of antiviral efficacy in research and clinical settings.

Introduction to Laninamivir Octanoate Hydrate

This compound is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[1][2] As a potent neuraminidase inhibitor, laninamivir blocks the function of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[1][3] This inhibition ultimately reduces the spread of the virus within the host.[1] Assessing the reduction in viral load following treatment is a key measure of the drug's effectiveness.

Core Techniques for Viral Load Assessment

Several established virological techniques can be employed to quantify the amount of infectious virus or viral components in clinical samples (e.g., nasopharyngeal swabs or aspirates) from individuals treated with this compound. The choice of method depends on the specific research question, available resources, and the nature of the sample. The most common and reliable methods include:

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This molecular assay detects and quantifies viral RNA. It is highly sensitive and specific but does not distinguish between infectious and non-infectious viral particles.

  • Plaque Assay: Considered the gold standard for quantifying infectious virus particles, this cell-based assay measures the number of plaque-forming units (PFU) in a sample.

  • 50% Tissue Culture Infectious Dose (TCID50) Assay: This is another cell-based method used to determine the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[4][5]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from studies evaluating the effect of this compound on viral load and other clinical parameters.

Table 1: In Vitro Inhibitory Activity of Laninamivir and its Prodrug

Neuraminidase (NA) SubtypeCompoundIC50 (nM)
N5 (Group 1)Laninamivir0.90
N5 (Group 1)Laninamivir Octanoate389
p09N1 (Atypical Group 1)Laninamivir1.83
p09N1 (Atypical Group 1)Laninamivir Octanoate947
p57N2 (Group 2)Laninamivir3.12
p57N2 (Group 2)Laninamivir Octanoate129

Data sourced from a study on the group-specific mechanisms of influenza NA inhibition.[3]

Table 2: Clinical Efficacy of this compound in Influenza Patients (2013-2014 Season)

Influenza Type/SubtypeMedian Duration of Fever (hours)Virus Positive Rate at Day 5 (%)
A(H1N1)pdm0932.031.5
A(H3N2)41.012.1
B50.034.7

Data from a clinical outcome study in Japan.[6]

Table 3: Comparison of Viral Shedding in Children with H1N1 Influenza

Treatment GroupProportion of Patients Shedding Virus at Day 6 (%)
Laninamivir Octanoate (20 mg)0
Oseltamivir25.0

Data from a comparative study in children.[7]

Experimental Protocols

Protocol 1: Influenza Viral Load Quantification by RT-qPCR

This protocol describes the quantification of influenza A and B viral RNA from respiratory samples.

1. RNA Extraction:

  • Collect nasopharyngeal swabs or aspirates and place them in a viral transport medium.
  • Extract viral RNA using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
  • Elute the purified RNA in nuclease-free water.

2. cDNA Synthesis (Reverse Transcription):

  • Prepare a master mix containing reverse transcriptase, dNTPs, random hexamers, and RNase inhibitor.
  • Add the extracted viral RNA to the master mix.
  • Perform reverse transcription using a thermal cycler with the following typical parameters: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing a universal master mix (with DNA polymerase and dNTPs), forward and reverse primers, and a fluorescently labeled probe specific for the influenza virus target gene (e.g., matrix gene for influenza A).[8]
  • Add the synthesized cDNA to the master mix.
  • Run the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions: 50°C for 2 minutes (UNG treatment), 95°C for 10 minutes (polymerase activation), followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[8]
  • Include a standard curve of known concentrations of a plasmid containing the target sequence to enable absolute quantification of viral copy numbers.[9][10]

Protocol 2: Plaque Assay for Infectious Influenza Virus Titration

This protocol outlines the procedure for determining the infectious viral titer in plaque-forming units per milliliter (PFU/mL).

1. Cell Seeding:

  • One day prior to the assay, seed Madin-Darby Canine Kidney (MDCK) cells into 6-well or 12-well plates to form a confluent monolayer.[11][12]
  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[11]

2. Virus Dilution and Infection:

  • Prepare ten-fold serial dilutions of the virus-containing sample (e.g., cell culture supernatant or processed clinical sample) in a serum-free medium.[12][13]
  • Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).
  • Inoculate each well with a specific dilution of the virus.
  • Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[12]

3. Overlay and Incubation:

  • Remove the inoculum from the wells.
  • Overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with a cell culture medium containing trypsin (to facilitate viral spread).[13][14]
  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[14]

4. Plaque Visualization and Counting:

  • Fix the cells with a solution such as 4% paraformaldehyde.
  • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques (clear zones where cells have been lysed).
  • Count the number of well-isolated plaques in the wells corresponding to a countable dilution.
  • Calculate the viral titer in PFU/mL using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol 3: TCID50 Assay for Viral Titer Determination

This protocol describes how to determine the viral titer as the 50% tissue culture infectious dose.

1. Cell Seeding:

  • Seed MDCK cells into a 96-well plate one day before the assay.[12]

2. Virus Dilution and Infection:

  • Prepare serial ten-fold or half-log10 dilutions of the virus sample in a cell culture medium.[12]
  • Inoculate replicate wells (e.g., 4-8 wells per dilution) with each virus dilution.[5][12]
  • Include negative control wells that are not infected.

3. Incubation and Observation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
  • Observe the wells daily for the presence of cytopathic effect (CPE), which includes changes in cell morphology or cell death.[15]

4. Titer Calculation:

  • For each dilution, record the number of wells that show CPE.
  • Calculate the TCID50/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[5][15] The TCID50 is the dilution of the virus that causes CPE in 50% of the inoculated wells.

Visualizations

Laninamivir_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Infected Host Cell cluster_drug Antiviral Action Virus Virus Particle HostCell Host Cell Virus->HostCell NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage (Release) HostCell->Virus Laninamivir Laninamivir (Active Drug) Laninamivir->NA Inhibition

Caption: Mechanism of action of Laninamivir.

RT_qPCR_Workflow Sample 1. Sample Collection (Nasopharyngeal Swab) RNA_Extraction 2. Viral RNA Extraction Sample->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (Amplification & Detection) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (Viral Load Calculation) qPCR->Data_Analysis

Caption: Workflow for RT-qPCR viral load assessment.

Plaque_Assay_Workflow Cell_Seeding 1. Seed MDCK Cells Virus_Dilution 2. Prepare Virus Dilutions Cell_Seeding->Virus_Dilution Infection 3. Infect Cell Monolayer Virus_Dilution->Infection Overlay 4. Add Semi-Solid Overlay Infection->Overlay Incubation 5. Incubate (2-3 days) Overlay->Incubation Staining 6. Fix and Stain Cells Incubation->Staining Counting 7. Count Plaques & Calculate Titer Staining->Counting

Caption: Workflow for the plaque assay.

TCID50_Workflow Cell_Seeding 1. Seed MDCK Cells (96-well plate) Virus_Dilution 2. Prepare Serial Virus Dilutions Cell_Seeding->Virus_Dilution Infection 3. Inoculate Replicate Wells Virus_Dilution->Infection Incubation 4. Incubate (3-5 days) Infection->Incubation CPE_Observation 5. Observe for Cytopathic Effect (CPE) Incubation->CPE_Observation Calculation 6. Calculate TCID50 Titer CPE_Observation->Calculation

Caption: Workflow for the TCID50 assay.

References

Application Notes & Protocols: Utilizing Laninamivir Octanoate Hydrate for Research on Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of influenza virus strains resistant to widely-used neuraminidase inhibitors, such as oseltamivir (B103847), poses a significant public health challenge. The H275Y mutation in the neuraminidase (NA) of N1 subtype viruses is a common marker for oseltamivir resistance.[1] Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting inhaled neuraminidase inhibitor, serves as a critical tool for research in this area. It is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[2][3] Laninamivir has demonstrated potent inhibitory activity against various influenza A and B viruses, including strains resistant to oseltamivir, making it an effective agent for both treatment and research.[4][5] These notes provide detailed data, protocols, and workflows for researchers studying the efficacy of laninamivir octanoate against oseltamivir-resistant influenza.

Mechanism of Action and Rationale for Efficacy

Laninamivir octanoate is administered via inhalation and is hydrolyzed by esterases in the respiratory tract epithelium to its active form, laninamivir.[3] Laninamivir is a potent inhibitor of the influenza neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells. Due to its long retention in the respiratory tract, a single administration can be effective.[2][6]

The key to laninamivir's efficacy against oseltamivir-resistant strains lies in its molecular structure. While mutations like H275Y can alter the conformation of the NA active site and reduce the binding affinity of oseltamivir, laninamivir's structure allows it to maintain strong binding and inhibitory activity.[1][5]

G cluster_drug Drug Administration & Activation cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of Inhibition Prodrug Laninamivir Octanoate (Inhaled Prodrug) Active Laninamivir (Active Form) Prodrug->Active Hydrolysis in Respiratory Tract Inhibition Inhibition of NA Activity Active->Inhibition Binds to NA Infection Virus Infects Host Cell Replication Viral Replication & Assembly Infection->Replication Budding Progeny Virus Budding Replication->Budding Release Virus Release Budding->Release Budding->Release Cleavage of Sialic Acid by NA Release->Infection Infection of New Cells NA_Enzyme Neuraminidase (NA) Enzyme Release->NA_Enzyme NA required for release NA_Enzyme->Inhibition Block Viral Release Blocked Inhibition->Block

Caption: Prodrug activation and mechanism of neuraminidase inhibition.

Quantitative Data: In Vitro and Clinical Efficacy

Laninamivir has shown potent in vitro activity against oseltamivir-resistant influenza strains. This efficacy has been corroborated in clinical settings, where laninamivir octanoate significantly reduced the duration of illness in patients infected with oseltamivir-resistant viruses compared to oseltamivir.

Table 1: In Vitro Inhibitory Activity against Oseltamivir-Resistant Influenza Virus

Virus Strain Neuraminidase Subtype Key Resistance Mutation Drug IC50 (nM) Ratio (Mutant/Wild-Type) Reference
Influenza A H1N1 H275Y Oseltamivir Carboxylate >100 [7]
Influenza A H1N1 H275Y Zanamivir <10 [7]
Influenza A H1N1 H275Y Laninamivir <10 [7]
Influenza A H5N1 H275Y Oseltamivir Carboxylate >100 [7]
Influenza A H5N1 H275Y Zanamivir <10 [7]
Influenza A H5N1 H275Y Laninamivir <10 [7]

Note: IC50 ratio indicates the fold increase in the concentration of drug required to inhibit 50% of neuraminidase activity in the mutant virus compared to the wild-type.

Table 2: Clinical Efficacy in Children with Oseltamivir-Resistant H1N1 Influenza

Treatment Group Number of Patients Median Time to Illness Alleviation (Hours) Reduction vs. Oseltamivir (Hours) Reference
Laninamivir Octanoate (40 mg) 61 73.0 60.9 [4][8]
Laninamivir Octanoate (20 mg) 61 85.8 66.2 [4][8]
Oseltamivir (2 mg/kg, BID for 5 days) 62 133.9 - [4][8]

Data from a double-blind, randomized controlled trial in children ≤9 years of age.[4][8]

Experimental Protocols

The following protocols provide standardized methods for assessing the efficacy of laninamivir octanoate against oseltamivir-resistant influenza strains.

G cluster_workflow Antiviral Efficacy Testing Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Select Oseltamivir-Resistant Influenza Strain (e.g., H275Y) propagate Virus Propagation (e.g., in MDCK cells or eggs) start->propagate titer Virus Titration (TCID50 or Plaque Assay) propagate->titer na_assay Neuraminidase (NA) Inhibition Assay (Determine IC50) titer->na_assay cell_assay Cell-Based Antiviral Assay (Determine EC50) titer->cell_assay animal_model Select Animal Model (Mouse or Ferret) titer->animal_model end Data Analysis & Comparison with Oseltamivir na_assay->end cell_assay->end infect Challenge with Resistant Virus animal_model->infect treat Administer Laninamivir Octanoate (e.g., intranasal) infect->treat endpoints Assess Endpoints: - Viral Titers (Lungs, Nasal Wash) - Morbidity & Mortality - Clinical Symptoms treat->endpoints endpoints->end

Caption: General experimental workflow for antiviral testing.
Protocol 1: Fluorometric Neuraminidase (NA) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of laninamivir against the NA activity of an oseltamivir-resistant influenza virus. This protocol is adapted from established fluorescence-based methods.[9]

Materials:

  • Oseltamivir-resistant and sensitive (control) influenza virus stocks.

  • Laninamivir and Oseltamivir Carboxylate (active form of oseltamivir).

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.

  • Assay Buffer (e.g., 20 mM MES, pH 6.5, containing 1 mM CaCl2).

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol).

  • Black 96-well microplates.

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).

Method:

  • Virus Dilution: Serially dilute virus stocks to determine the linear range of NA activity. Select a dilution that yields a high signal-to-noise ratio without saturating the substrate.

  • Drug Preparation: Prepare serial dilutions of laninamivir and oseltamivir carboxylate in assay buffer, typically ranging from 0.01 nM to 10,000 nM.

  • Assay Plate Setup:

    • Add 50 µL of diluted drug to appropriate wells of a 96-well plate.

    • Add 50 µL of diluted virus to each well. Include virus-only controls (no drug) and blank controls (no virus).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add 50 µL of Stop Solution to each well.

  • Fluorescence Reading: Measure the relative fluorescence units (RFU) using a plate reader.

Data Analysis:

  • Subtract the average RFU of the blank wells from all other wells.

  • Calculate the percentage of NA inhibition for each drug concentration relative to the virus-only control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Cell-Based Antiviral Efficacy Assay

Objective: To determine the 50% effective concentration (EC50) of laninamivir required to inhibit the replication of an oseltamivir-resistant influenza virus in a cell culture system.[10][11]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Cell culture medium (e.g., DMEM) and serum.

  • Infection medium (serum-free medium with TPCK-trypsin).

  • Oseltamivir-resistant influenza virus stock.

  • Laninamivir.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well cell culture plates.

Method:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer (approx. 24 hours).

  • Drug Preparation: Prepare 2-fold serial dilutions of laninamivir in infection medium.

  • Infection and Treatment:

    • Wash the cell monolayer with PBS.

    • Add 100 µL of the appropriate drug dilution to each well.

    • Infect the cells with the oseltamivir-resistant virus at a low multiplicity of infection (MOI), e.g., 0.01.

    • Include uninfected cell controls, virus-infected controls (no drug), and drug toxicity controls (no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Endpoint Measurement: Assess the endpoint. This can be done by:

    • Cytopathic Effect (CPE) Inhibition: Visually score the CPE in each well.

    • Cell Viability Assay: Add a cell viability reagent (e.g., MTT) and measure absorbance/luminescence to quantify the number of living cells.[12]

    • Viral Yield Reduction: Harvest the supernatant and quantify the viral titer using a TCID50 or plaque assay.

Data Analysis:

  • Calculate the percentage of protection or inhibition for each drug concentration relative to the virus control and cell control wells.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.

  • Separately, determine the 50% cytotoxic concentration (CC50) from the drug toxicity control wells. The selectivity index (SI = CC50/EC50) can then be calculated as a measure of the drug's therapeutic window.

Protocol 3: In Vivo Efficacy in an Animal Model

Objective: To evaluate the therapeutic efficacy of a single administration of laninamivir octanoate in an animal model (e.g., mouse or ferret) infected with a lethal dose of oseltamivir-resistant influenza virus.[13][14][15]

G cluster_model In Vivo Experimental Design cluster_groups Treatment Groups start Day -1 Acclimatize Animals (e.g., BALB/c mice) day0 Day 0 Intranasal Infection with Oseltamivir-Resistant Virus start->day0 day1 Day 1 (24h post-infection) Administer Treatment day0->day1 g1 Group 1: Laninamivir Octanoate (single intranasal dose) g2 Group 2: Oseltamivir (oral, BID for 5 days) g3 Group 3: Placebo/Vehicle Control monitoring Days 1-14 Daily Monitoring day1->monitoring endpoints Endpoints: - Body Weight - Survival Rate - Clinical Scores monitoring->endpoints viral_load Day 4 (Peak Replication) Sacrifice Subgroup for Lung Viral Titer monitoring->viral_load

Caption: In vivo experimental design for efficacy testing.

Materials:

  • 6-8 week old BALB/c mice or ferrets.[13][14]

  • Mouse-adapted oseltamivir-resistant influenza A virus (e.g., H1N1 H275Y).

  • Laninamivir octanoate hydrate formulation for intranasal administration.

  • Oseltamivir phosphate (B84403) for oral gavage.

  • Anesthetic (e.g., isoflurane).

  • Biosafety Level 2 or 3 animal facilities, as required.[13]

Method:

  • Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.

  • Infection: Lightly anesthetize the animals and infect them via intranasal inoculation with a predetermined lethal dose (e.g., 5x LD50) of the oseltamivir-resistant virus.

  • Group Allocation: Randomly assign animals to treatment groups (n=10-15 per group):

    • Group 1: Laninamivir octanoate (e.g., single intranasal dose at 24 hours post-infection).

    • Group 2: Oseltamivir (e.g., oral gavage twice daily for 5 days, starting at 24 hours post-infection).

    • Group 3: Placebo/Vehicle control.

  • Monitoring: Monitor animals daily for 14-21 days for:

    • Body weight loss.

    • Survival (humane endpoints should be established, e.g., >25% weight loss).

    • Clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing).

  • Viral Titer Assessment: On a predetermined day post-infection (e.g., Day 4, typically the peak of replication), euthanize a subset of animals from each group (n=3-5). Harvest lungs and/or nasal turbinates, homogenize the tissue, and determine the viral titer by TCID50 or plaque assay on MDCK cells.

Data Analysis:

  • Plot mean body weight changes and survival curves (Kaplan-Meier analysis) for each group.

  • Compare survival rates between groups using a log-rank test.

  • Compare lung viral titers between groups using a one-way ANOVA or Kruskal-Wallis test.

  • A significant reduction in weight loss, increased survival, and lower lung viral titers in the laninamivir octanoate group compared to the oseltamivir and placebo groups would demonstrate its efficacy.

References

Troubleshooting & Optimization

Improving the solubility of laninamivir octanoate hydrate for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) in in vitro studies. The information is tailored to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving laninamivir octanoate hydrate for my in vitro experiment. What is the recommended solvent?

A1: this compound is practically insoluble in water.[1][2] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] It is also sparingly soluble in ethanol.[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.

Q2: What is the maximum solubility of this compound in common organic solvents?

A2: Quantitative solubility data is limited, but the following has been reported:

SolventSolubilityMolar Concentration (approx.)
DMSO95 mg/mL201.04 mM
Ethanol5 mg/mL10.58 mM
WaterInsoluble-

Data sourced from Selleck Chemicals.[1]

Q3: After diluting my DMSO stock solution into my aqueous buffer/medium, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts and cytotoxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing/Mixing: Vortex or mix the solution vigorously during the dilution process to promote dispersion.

  • Temperature: Gentle warming of the solution may aid in dissolution, but be cautious as this can affect the stability of the compound and other components in your medium. Always check the compound's stability at elevated temperatures.

  • Use of Surfactants: For certain assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility. However, this must be validated for your specific experimental system to rule out any interference.

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, sonication can be used to aid in the dissolution of this compound, especially during the preparation of the initial stock solution.[3] However, be mindful of potential heating and degradation of the compound with prolonged sonication.

Q5: For how long and at what temperature can I store my this compound stock solution?

A5: Stock solutions of laninamivir octanoate in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q6: I am not seeing the expected antiviral activity in my cell-based assay. Could this be related to its solubility?

A6: This is possible for a few reasons. Laninamivir octanoate is a prodrug and requires enzymatic hydrolysis to its active form, laninamivir, to inhibit viral neuraminidase.[4][5] The efficiency of this conversion can vary between different cell types. If the compound precipitates out of solution in your assay, the effective concentration will be much lower than intended. Furthermore, for in vitro studies, using the active metabolite, laninamivir, might be a more direct approach if the goal is to study neuraminidase inhibition.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (Molecular Weight: 490.5 g/mol for the monohydrate)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.91 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Vortex the working solution immediately and vigorously after adding the stock solution to prevent precipitation.

    • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Laninamivir Octanoate Hydrate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute vortex Vortex Immediately dilute->vortex use Use Immediately in Assay vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Solubility Issues start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes serial_dilution Use serial dilutions check_dmso->serial_dilution No reduce_dmso->serial_dilution vortex_vigorously Vortex vigorously during dilution serial_dilution->vortex_vigorously consider_surfactant Consider adding a biocompatible surfactant vortex_vigorously->consider_surfactant retest Re-test solubility consider_surfactant->retest

Caption: Flowchart for troubleshooting solubility problems.

signaling_pathway Mechanism of Action of Laninamivir Octanoate prodrug Laninamivir Octanoate (Prodrug) esterase Cellular Esterases prodrug->esterase active_drug Laninamivir (Active Drug) esterase->active_drug Hydrolysis inhibition Inhibition active_drug->inhibition neuraminidase Viral Neuraminidase virus_release Inhibition of Viral Release neuraminidase->virus_release inhibition->neuraminidase

Caption: Conversion of prodrug and mechanism of action.

References

Technical Support Center: Optimizing Laninamivir Octanoate Hydrate Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) in animal models of influenza.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of laninamivir octanoate hydrate?

A1: this compound is a long-acting neuraminidase inhibitor. It is a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir. Laninamivir then inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells, thus preventing the spread of the infection. The long-acting nature of the drug is attributed to the high and sustained concentration of laninamivir in the respiratory tissues following a single administration.[1][2][3]

Q2: Which animal models are most commonly used for studying this compound efficacy?

A2: Mice and ferrets are the most frequently used animal models for evaluating the efficacy of laninamivir octanoate against influenza virus infections.[4][5][6] Ferrets are considered a suitable model as they can be infected with human influenza viruses without prior adaptation and often display human-like clinical symptoms.[5][6]

Q3: What are the typical routes of administration for this compound in animal studies?

A3: In animal studies, laninamivir octanoate is commonly administered via intranasal instillation, particularly in mice.[2][3] For ferret studies, both solubilized forms for instillation and dry powder inhalation have been explored to mimic human clinical use.[5][7]

Q4: What are the key endpoints to measure when assessing the efficacy of this compound in animal models?

A4: Key efficacy endpoints include:

  • Survival rate: Particularly in lethal challenge models.[4]

  • Viral titers: Measured in lung tissue or nasal washes to assess the reduction in viral replication.

  • Clinical signs: Monitoring for symptoms such as weight loss, changes in body temperature, and general activity levels.[4]

  • Lung pathology: Histopathological examination of lung tissue to assess inflammation and damage.[4]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Response
Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low to achieve a therapeutic concentration of the active metabolite, laninamivir, at the site of infection. Review the literature for effective dose ranges in your specific animal model and influenza strain. Consider conducting a dose-ranging study to determine the optimal dose.
Improper Drug Administration For intranasal administration in mice, ensure proper technique to deliver the drug to the respiratory tract and avoid swallowing. For dry powder inhalation in ferrets, the delivery device and technique are critical for successful administration.[7] Inconsistent administration can lead to variable results.
Timing of Treatment The timing of drug administration relative to viral challenge is crucial. Efficacy is often highest when administered prophylactically or early in the course of infection.
Virus Strain Susceptibility While laninamivir has a broad spectrum of activity, there may be variations in susceptibility among different influenza virus strains. Confirm the susceptibility of your virus strain to laninamivir in vitro.
Formulation Issues Ensure the drug is properly solubilized or formulated for the chosen administration route. For dry powder formulations, particle size and dispersibility are key factors.[7]
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Drug Administration As mentioned above, variability in administration technique is a major source of inconsistent results. Standardize the administration protocol and ensure all personnel are adequately trained.
Animal-to-Animal Variation Biological variability is inherent in animal studies. Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Infection Dose Variability Ensure the viral challenge dose is consistent across all animals. Back-titer the inoculum to confirm the administered dose.
Housing and Environmental Factors Maintain consistent housing conditions (temperature, humidity, light cycle) for all animals, as stress can impact disease progression and drug response.
Issue 3: Signs of Toxicity
Possible Cause Troubleshooting Step
Dosage Too High While specific toxicity data from animal dose-escalation studies are limited in the public domain, excessively high doses of any therapeutic agent can lead to adverse effects. If signs of toxicity (e.g., excessive weight loss, lethargy, respiratory distress not attributable to infection) are observed, consider reducing the dose.
Formulation or Vehicle Effects The vehicle used to dissolve or suspend the drug may have its own toxic effects. Run a vehicle-only control group to assess any vehicle-specific toxicity.
Off-Target Effects At very high concentrations, the drug may have off-target effects. If toxicity is observed at doses that are not providing additional efficacy, the therapeutic window for your specific model and conditions may have been exceeded.

Data Presentation

Table 1: Summary of this compound Dosages in Animal and Human Studies

SpeciesRoute of AdministrationDosageKey FindingsReference(s)
MouseIntranasal236 µg/kg (single dose)Sustained high concentration of laninamivir in the lungs for at least 6 days.[3]
MouseIntravenous (Laninamivir)30 mg/kg (single dose)Significantly prolonged survival in a lethal infection model.[8]
FerretDry Powder InhalationNot specifiedLimited effect on viral shedding and clinical symptoms in the described study.[7]
HumanDry Powder Inhalation20 mg or 40 mg (single dose)Effective and well-tolerated for the treatment of influenza.[9][10]
HumanNebulized Inhalation40 mg to 320 mg (single dose)Safe and well-tolerated; plasma concentrations increased dose-proportionally.[11]

Experimental Protocols

Key Experiment: Efficacy Evaluation in a Mouse Model of Influenza

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

2. Virus:

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • The viral challenge dose should be predetermined to cause a lethal infection (e.g., 5 x LD50) for survival studies or a non-lethal infection for viral titer reduction studies.

3. Drug Preparation and Administration:

  • This compound is suspended in a suitable vehicle (e.g., sterile saline).

  • Administer a single intranasal dose (e.g., 236 µg/kg) to anesthetized mice in a small volume (e.g., 20-50 µL).[3][12]

4. Experimental Groups:

  • Group 1: Placebo control (vehicle only).

  • Group 2: Laninamivir octanoate treatment.

  • (Optional) Group 3: Positive control (e.g., oseltamivir).

5. Efficacy Endpoints:

  • Survival: Monitor animals daily for up to 14 days post-infection and record survival.

  • Body Weight: Weigh animals daily as an indicator of morbidity.

  • Viral Titers: On select days post-infection (e.g., days 3 and 6), euthanize a subset of animals from each group and collect lung tissue for viral titration by plaque assay or TCID50.

6. Statistical Analysis:

  • Compare survival curves using the log-rank test.

  • Compare body weight changes and viral titers between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect Animals with Influenza Virus Animal_Model->Infection Virus_Prep Prepare Influenza Virus Stock Virus_Prep->Infection Drug_Prep Prepare Laninamivir Octanoate and Vehicle Treatment Administer Drug or Placebo (Intranasal) Drug_Prep->Treatment Infection->Treatment Monitoring Daily Monitoring (Survival, Weight) Treatment->Monitoring Viral_Titer Determine Lung Viral Titers Monitoring->Viral_Titer Data_Analysis Statistical Analysis Viral_Titer->Data_Analysis Results Evaluate Efficacy Data_Analysis->Results

Caption: Experimental workflow for evaluating the efficacy of laninamivir octanoate in a mouse influenza model.

signaling_pathway LO Laninamivir Octanoate (Prodrug) Esterase Esterase in Respiratory Tract LO->Esterase Hydrolysis L Laninamivir (Active Drug) NA Neuraminidase L->NA Esterase->L Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Infection Budding Virus Budding Host_Cell->Budding Release Virus Release NA->Release Inhibition Inhibition Budding->NA

Caption: Mechanism of action of laninamivir octanoate in inhibiting influenza virus release.

References

Addressing stability issues of laninamivir octanoate hydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) in solution.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of laninamivir octanoate hydrate solutions.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram 1. Acyl Migration: In aqueous solutions, this compound can undergo acyl migration to form a 2-acyl isomer. In water, an equilibrium exists with a reported ratio of approximately 9:1 (3-acyl major form to 2-acyl minor form).[1] 2. Hydrolysis: The octanoate ester is susceptible to hydrolysis, especially under non-neutral pH conditions, forming the active drug, laninamivir.1. Control pH: Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions to minimize both acyl migration and hydrolysis. Consider using a buffered solution if compatible with the experimental design. 2. Temperature Control: Perform experiments at controlled, and preferably low, temperatures to reduce the rates of both acyl migration and hydrolysis. 3. Use Fresh Solutions: Prepare solutions fresh before use to minimize the extent of degradation over time.
Loss of Parent Compound Concentration 1. Hydrolysis: The primary degradation pathway is the hydrolysis of the octanoate ester to laninamivir. This can be accelerated by pH and temperature. 2. Precipitation: Laninamivir octanoate is reported to be insoluble in water.[2] Improper solvent selection or changes in solvent composition can lead to precipitation.1. Solvent Selection: Use appropriate organic solvents for stock solutions, such as DMSO or ethanol, where the compound is more soluble.[2] For aqueous working solutions, ensure the final concentration is below its solubility limit and consider the use of co-solvents if permissible for the assay. 2. pH and Temperature Control: As with managing unexpected peaks, controlling pH and temperature is crucial to slow down hydrolysis. 3. Storage: Store stock solutions at recommended temperatures (-20°C for short-term, -80°C for long-term) to minimize degradation.[2]
Inconsistent Assay Results 1. Variable Degradation: Inconsistent sample handling, such as temperature fluctuations or variable time between solution preparation and analysis, can lead to different levels of degradation between samples. 2. Inadequate Chromatographic Separation: The analytical method may not be adequately resolving the parent compound from its isomers and degradation products.1. Standardize Procedures: Implement a strict, standardized protocol for sample preparation, storage, and analysis to ensure uniformity across all samples. 2. Method Validation: Develop and validate a stability-indicating HPLC method capable of separating laninamivir octanoate from laninamivir, the 2-acyl isomer, and other potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two main stability issues are the hydrolysis of the octanoyl ester to form the active metabolite, laninamivir, and acyl migration, where the octanoyl group moves from the 3-position to the 2-position of the glycerol (B35011) moiety, forming an isomeric impurity. In aqueous solutions, this compound exists as an equilibrium mixture of the 3-acyl (major) and 2-acyl (minor) forms in a roughly 9:1 ratio.[1]

Q2: How can I minimize the degradation of this compound in my experimental solutions?

A2: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use buffered systems to maintain a neutral pH.

  • Work at low temperatures (e.g., on ice).

  • For storage, use appropriate solvents like DMSO and store at -20°C for up to a month or -80°C for up to six months.[2]

Q3: What are the expected degradation products of this compound?

A3: The primary and expected degradation products are:

  • Laninamivir: Formed via hydrolysis of the octanoate ester.[3][4]

  • 2-acyl isomer of laninamivir octanoate: Formed through intramolecular acyl migration.[1]

Under forced degradation conditions (e.g., strong acid/base, oxidation), other degradation products may be formed.

Q4: What type of analytical method is suitable for monitoring the stability of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most appropriate technique. This method should be able to separate the parent compound (this compound), its 2-acyl isomer, the active metabolite (laninamivir), and any other potential impurities or degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is a common starting point for developing such a method.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound, based on ICH guidelines. Specific conditions may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark. Analyze samples at various time points.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber. Analyze samples at various time points. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a hypothetical starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 230 nm.

  • Injection Volume: 10 µL.

Note: This method would require validation to ensure it can adequately separate laninamivir octanoate, its 2-acyl isomer, laninamivir, and other potential degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solution Prepare Laninamivir Octanoate Hydrate Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) prep_solution->thermal Expose to Stress photo Photolytic Stress (UV light) prep_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradation Products (e.g., LC-MS) hplc->characterization G LO Laninamivir Octanoate (3-acyl form) LO_isomer 2-acyl Isomer LO->LO_isomer Acyl Migration (Equilibrium) Laninamivir Laninamivir (Active Metabolite) LO->Laninamivir Hydrolysis

References

Navigating Experimental Variability in Laninamivir Octanoate Hydrate Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common sources of variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during neuraminidase inhibition assays involving laninamivir octanoate hydrate.

Q1: My 50% inhibitory concentration (IC50) values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values for this compound can stem from several factors, primarily related to its nature as a prodrug and its solubility.

  • Hydrolysis to Active Form: this compound is a prodrug that is hydrolyzed to its active form, laninamivir.[1][2] The rate of this hydrolysis can vary depending on the assay conditions, such as pH and the presence of esterases in the experimental system. Inconsistent hydrolysis leads to varying concentrations of the active inhibitor, thus affecting IC50 values. One study noted that the slow processing of the prodrug to its active form in adult patients might explain some clinical observations.[1]

  • Solubility Issues: Laninamivir octanoate is sparingly soluble in DMSO (1-10 mg/ml) and insoluble in water.[3][4] Improper dissolution or precipitation of the compound during the assay can lead to lower effective concentrations and consequently, variable IC50 values.

  • Assay Conditions: Variations in incubation time, temperature, pH, and enzyme concentration can significantly impact the outcome of the assay.[5] It is crucial to maintain consistent conditions across all experiments.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) and be consistent across all wells, including controls, as it can affect enzyme activity.[6][7]

Q2: I'm observing high background fluorescence in my neuraminidase inhibition assay. How can I reduce it?

A2: High background fluorescence can obscure the signal from the enzymatic reaction. Here are some potential causes and solutions:

  • Substrate Quality: The fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to increased background fluorescence. Ensure the substrate is stored correctly, protected from light, and use a fresh working solution for each experiment.

  • Contaminated Reagents: Contamination of buffers or other reagents with fluorescent compounds can elevate the background. Use high-purity reagents and dedicated sterile labware.

  • Inhibitor Interference: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. It is important to run a control plate with the inhibitor dilutions in the absence of the enzyme to check for compound-specific fluorescence.

Q3: What is the optimal pre-incubation time for this compound with the neuraminidase enzyme?

A3: The pre-incubation of the inhibitor with the enzyme before adding the substrate is a critical step. For slow-binding inhibitors, this pre-incubation allows the binding to reach equilibrium. Studies have shown that for many neuraminidase inhibitors, a pre-incubation time of 30-45 minutes is optimal.[8][9] Without pre-incubation, IC50 values can be artificially high and may decrease over the course of the reaction, indicating slow binding.[8] It is recommended to standardize the pre-incubation time across all experiments to ensure consistency.

Q4: How should I prepare and store stock solutions of this compound?

A4: Proper preparation and storage of stock solutions are vital for reproducible results.

  • Solvent: Due to its poor aqueous solubility, this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3]

  • Storage: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When preparing serial dilutions for the assay, it is best practice to perform an intermediate dilution series in 100% DMSO before the final dilution into the assay buffer.[6] This helps to prevent precipitation of the compound.

Q5: My results show that the laninamivir octanoate prodrug has direct inhibitory activity. Is this expected?

A5: Yes, it is possible to observe direct inhibitory activity from the laninamivir octanoate prodrug, although it is significantly less potent than its active metabolite, laninamivir.[1][2] Studies have shown that the prodrug itself can bind to the neuraminidase active site.[1] However, the primary mechanism of action relies on its conversion to the more potent laninamivir. If you are observing unexpectedly high activity from the prodrug, it could be an indication of significant hydrolysis to the active form during your assay.

Data Presentation

The inhibitory activity of laninamivir and its octanoate prodrug varies depending on the influenza virus strain. The following tables summarize reported IC50 values from in vitro neuraminidase inhibition assays.

Table 1: IC50 Values of Laninamivir against Various Influenza Virus Neuraminidases

Influenza Virus Strain/SubtypeNeuraminidase (NA) TypeMean IC50 (nM)
Avian H12N5N5 (Group 1)0.90
Pandemic H1N1 (A/Swine/Shepparton/2009)p09N1 (Atypical Group 1)1.83
A/RI/5+/1957 H2N2p57N2 (Group 2)3.12
A(H1N1)pdm09N10.27 ± 0.05
A(H3N2)N20.62 ± 0.05
Influenza BB3.26 ± 0.26

Data sourced from Vavricka et al., 2011 and Hurt et al., 2013.[1]

Table 2: IC50 Values of Laninamivir Octanoate (Prodrug) against Various Influenza Virus Neuraminidases

Influenza Virus Strain/SubtypeNeuraminidase (NA) TypeMean IC50 (nM)
Avian H12N5N5 (Group 1)389
Pandemic H1N1 (A/Swine/Shepparton/2009)p09N1 (Atypical Group 1)947
A/RI/5+/1957 H2N2p57N2 (Group 2)129
H1N1 strainsN1631-1170
H3N2 strainsN239.2-221

Data sourced from Vavricka et al., 2011 and MedChemExpress product information.[1][3]

Experimental Protocols

Key Experiment: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines a standard method for determining the IC50 of this compound against influenza neuraminidase.

Materials:

  • This compound

  • Recombinant influenza neuraminidase or influenza virus stock

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • DMSO (100%)

  • 96-well black, flat-bottom plates

  • Fluorometer

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • Further dilute the intermediate solutions in assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration should not exceed 1%.

    • Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 µM).

    • Dilute the neuraminidase enzyme or virus stock to an optimal concentration in assay buffer. This should be determined empirically by performing an enzyme activity titration.

  • Assay Procedure:

    • Add 25 µL of the diluted this compound solutions to the wells of a 96-well plate. Include a positive control (e.g., zanamivir) and a no-inhibitor control (assay buffer with DMSO).

    • Add 25 µL of the diluted neuraminidase enzyme to each well, except for the substrate control (blank) wells.

    • Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Influenza Neuraminidase Signaling Pathway

G Influenza Virus Release and Neuraminidase Inhibition cluster_host_cell Host Cell Membrane HostReceptor Sialic Acid Receptor ReleasedVirion Virus Release BuddingVirion Budding Virion BuddingVirion->HostReceptor HA binds to Sialic Acid HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->HostReceptor NA cleaves Sialic Acid NA->ReleasedVirion Facilitates Release Laninamivir Laninamivir (Active Inhibitor) Laninamivir->NA Inhibits NA Activity

Caption: Influenza virus release is mediated by Neuraminidase (NA), which is inhibited by Laninamivir.

Experimental Workflow for Neuraminidase Inhibition Assay

G Neuraminidase Inhibition Assay Workflow PrepInhibitor Prepare Laninamivir Octanoate Dilutions (in DMSO & Assay Buffer) AddToPlate Add Inhibitor and Enzyme to 96-Well Plate PrepInhibitor->AddToPlate PrepEnzyme Prepare Neuraminidase Enzyme Dilution PrepEnzyme->AddToPlate PreIncubate Pre-incubate (45 min at RT) AddToPlate->PreIncubate AddSubstrate Add MUNANA Substrate PreIncubate->AddSubstrate Incubate Incubate (60 min at 37°C) AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadFluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) StopReaction->ReadFluorescence DataAnalysis Data Analysis: Calculate % Inhibition and Determine IC50 ReadFluorescence->DataAnalysis

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

References

Troubleshooting inconsistent results in laninamivir octanoate hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with laninamivir octanoate hydrate, helping to identify and resolve potential causes of inconsistent results.

Issue/Question Potential Cause Recommended Solution
Why am I observing high variability in my IC50 values for laninamivir? Incomplete conversion of prodrug: this compound is a prodrug and must be hydrolyzed to its active form, laninamivir, to inhibit neuraminidase. In in vitro enzymatic assays lacking esterases, the prodrug will show significantly weaker activity.[1]Ensure your assay system (e.g., cell-based assays) has sufficient esterase activity to convert the prodrug. For purely enzymatic assays, use the active metabolite, laninamivir, directly.[2]
Compound stability: this compound is hygroscopic and may degrade if not stored properly.[1]Store the compound at -20°C in a desiccated environment.[3] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh and store them at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Assay conditions: Variations in pH, incubation time, or substrate concentration in your neuraminidase inhibition assay can lead to inconsistent results.Strictly adhere to a validated protocol. The optimal pH for the neuraminidase activity assay is generally around 6.5.[5] Ensure consistent incubation times and substrate concentrations across all experiments.
My in vitro results are not correlating with expected in vivo efficacy. Prodrug activation differences: The conversion of laninamivir octanoate to laninamivir can vary between in vitro and in vivo systems.Consider the metabolic activity of your in vitro model. For in vivo studies, remember that laninamivir octanoate is designed for prolonged retention and conversion in the lungs.[5][6]
Group-specific NA inhibition: Laninamivir has shown different potencies against various influenza neuraminidase (NA) groups.[5]Be aware of the specific NA subtype you are working with. Results may differ between, for example, group 1 and group 2 NAs.[5]
Why is the background fluorescence high in my neuraminidase inhibition assay? Substrate degradation: The fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to high background.[2]Use a fresh batch of MUNANA substrate. Protect MUNANA solutions from prolonged exposure to light.[2][6]
Contamination: Bacterial or other microbial contamination in your virus stock or reagents can contribute to background fluorescence.Ensure all reagents and virus stocks are sterile.[2]
I am seeing little to no inhibition of neuraminidase activity. Incorrect compound used: You may be using the prodrug, laninamivir octanoate, in an enzymatic assay where it has very weak activity.[1]Use the active form, laninamivir, for direct enzymatic inhibition assays.[2]
Inactive enzyme: The neuraminidase enzyme may have lost activity due to improper storage or handling.Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect assay setup: Errors in reagent concentrations or dilutions can lead to failed experiments.Double-check all calculations and ensure pipettes are calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed by esterases in the body to its active form, laninamivir.[1][7] Laninamivir is a potent neuraminidase inhibitor.[8] Neuraminidase is an enzyme on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells.[8] By inhibiting neuraminidase, laninamivir prevents the spread of the virus to other cells.[8]

Q2: How should I store and handle this compound?

A2: this compound is hygroscopic and should be stored at -20°C in a dry environment.[1][3] When preparing to use the compound, allow the container to reach room temperature before opening to prevent moisture condensation. For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles.[9]

Q3: What are the key differences in activity between laninamivir and its octanoate prodrug?

A3: Laninamivir octanoate is the inactive prodrug and exhibits weak antiviral potency before it is converted to the active form, laninamivir.[1] In vitro studies have shown that the IC50 values for laninamivir octanoate are significantly higher (indicating lower potency) than those for laninamivir against various influenza strains.[5] The octanoate ester increases the lipophilicity of the molecule, which aids in its retention in the lungs, allowing for a sustained release of the active drug.[5][6]

Q4: Can I use laninamivir octanoate directly in a cell-free neuraminidase inhibition assay?

A4: It is not recommended. Cell-free enzymatic assays typically lack the necessary esterases to convert laninamivir octanoate to its active form, laninamivir. This will result in observing very weak or no inhibition. For these types of assays, it is best to use the active metabolite, laninamivir.[1][2]

Q5: Are there differences in the efficacy of laninamivir against different influenza virus strains?

A5: Yes, studies have shown that laninamivir's inhibitory activity can vary between different influenza virus neuraminidase subtypes. For instance, laninamivir and the related drug zanamivir (B325) have been found to be more effective against group 1 NAs with a 150-cavity than group 2 NAs that lack this feature.[5]

Quantitative Data

Table 1: In Vitro Inhibitory Activity (IC50) of Laninamivir and Laninamivir Octanoate against Influenza Virus Neuraminidases
CompoundNeuraminidase SubtypeIC50 (nM)
LaninamivirN5 (Group 1)0.90
p09N1 (Atypical Group 1)1.83
p57N2 (Group 2)3.12
Laninamivir OctanoateN5 (Group 1)389
p09N1 (Atypical Group 1)947
p57N2 (Group 2)129
Data from Vavricka et al., 2011[5]
Table 2: Pharmacokinetic Parameters of Laninamivir in Plasma after a Single Inhaled Dose of Laninamivir Octanoate in Healthy Adults
Dose of Laninamivir OctanoateCmax (ng/mL)tmax (hr)t1/2 (hr)
20 mg1.5 (0.4)4.066.6 (12.3)
40 mg3.1 (0.8)4.074.4 (13.7)
Values are mean (SD). Data from Yoshiba et al.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard methods for assessing neuraminidase inhibitor susceptibility.[2][6]

Materials:

  • Recombinant neuraminidase enzyme or influenza virus stock

  • Laninamivir (active metabolite)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.7, mixed with 25% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of laninamivir in Assay Buffer.

    • Dilute the neuraminidase enzyme or virus stock to an optimal concentration (determined empirically) in Assay Buffer.

    • Prepare a working solution of MUNANA in Assay Buffer. Protect from light.

  • Assay Setup:

    • Add 50 µL of the diluted neuraminidase enzyme to each well of a 96-well plate (except for substrate control/blank wells).

    • Add 50 µL of the serially diluted laninamivir or positive control to the appropriate wells. For no-inhibitor control wells, add 50 µL of Assay Buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Reading:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the fluorescence on a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (from substrate control wells) from all readings.

    • Calculate the percentage of inhibition for each laninamivir concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Mechanism of Action of this compound cluster_host_cell Host Cell cluster_drug_action Drug Intervention Viral Budding Viral Budding Progeny Virion Release Progeny Virion Release Viral Budding->Progeny Virion Release Mediated by Neuraminidase Neuraminidase Neuraminidase Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor Cleaves Laninamivir_Octanoate Laninamivir Octanoate (Prodrug) Esterases Host Esterases Laninamivir_Octanoate->Esterases Hydrolysis Laninamivir Laninamivir (Active Drug) Laninamivir->Neuraminidase Inhibits Esterases->Laninamivir

Caption: Mechanism of action of this compound.

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Check_Compound Assay Type? Start->Check_Compound Enzymatic Enzymatic Assay Check_Compound->Enzymatic Enzymatic Cell_Based Cell-Based Assay Check_Compound->Cell_Based Cell-based Use_Active_Drug Use Active Laninamivir Enzymatic->Use_Active_Drug Check_Storage Proper Storage? Cell_Based->Check_Storage Use_Active_Drug->Check_Storage Correct_Storage Store at -20°C, dessicated Check_Storage->Correct_Storage No Check_Assay_Protocol Review Assay Protocol (pH, time, concentrations) Check_Storage->Check_Assay_Protocol Yes Re-evaluate Re-evaluate Data Correct_Storage->Re-evaluate Check_Assay_Protocol->Re-evaluate Consistent_Results Consistent Results Re-evaluate->Consistent_Results

Caption: Troubleshooting workflow for inconsistent IC50 values.

References

Proper storage and handling of laninamivir octanoate hydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for laninamivir octanoate hydrate powder?

A1: this compound powder is stable under specific temperature conditions. For long-term storage, -20°C is recommended.[1][2][3] It can also be stored at 4°C for a shorter duration.[2] The powder should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[1]

Q2: How long can I store the powder at different temperatures?

A2: The stability of the powder varies with temperature. At -20°C, it is stable for up to 3 years.[1][2] At 4°C, the stability is reduced to 2 years.[2] For short-term shipping, room temperature is acceptable for less than two weeks.[1]

Q3: What are the key safety precautions when handling this powder?

A3: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin.[1] Always use the powder in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1] Full personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[1][3] Avoid creating dust and aerosols.[1]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental contact, follow these first-aid measures:

  • Eye contact: Immediately flush eyes with large amounts of water and seek medical attention.[1]

  • Skin contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) and seek medical help.[1]

  • Ingestion: Wash out the mouth with water and do not induce vomiting. Call a physician for guidance.[1]

Q5: Is this compound powder sensitive to moisture?

A5: Yes, it is recommended to protect the powder from moisture.[3] Exposure to air or moisture over prolonged periods should be avoided.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Powder has changed color or consistency. - Improper storage conditions (e.g., exposure to light, moisture, or high temperatures).- Chemical degradation.- Do not use the powder.- Review storage procedures to ensure they meet the recommended guidelines.- Dispose of the compromised powder according to your institution's waste disposal regulations.
Difficulty in achieving complete dissolution during reconstitution. - Use of an inappropriate solvent.- Insufficient mixing or sonication.- The concentration of the solution is too high.- Verify the correct solvent and concentration from the product datasheet. For instance, solubility in H2O is 5 mg/mL with the need for ultrasonic treatment.[2]- Use sonication to aid dissolution.[4]- If precipitation occurs, gentle heating may also help.[4]
Unexpected experimental results. - Degradation of the compound due to improper storage or handling.- Contamination of the powder.- Verify the storage history of the powder lot.- Use a fresh vial of the powder for a new experiment.- Ensure proper aseptic techniques if working in a sterile environment.

Data Summary

Storage Conditions and Stability
Storage TemperatureDurationStability Notes
-20°C3 yearsRecommended for long-term storage of the powder.[1][2]
4°C2 yearsSuitable for shorter-term storage of the powder.[2]
Room Temperature< 2 weeksAcceptable for shipping purposes.[1]
-80°C (in solvent)1 yearFor stock solutions.[5]
-20°C (in solvent)1 monthFor stock solutions.[1][4][5]

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol outlines the steps for reconstituting the lyophilized powder for experimental use.

  • Preparation:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Ensure all personal protective equipment (PPE) is worn, including a lab coat, gloves, and safety glasses.

    • Perform all reconstitution steps in a well-ventilated area or a chemical fume hood.

  • Solvent Addition:

    • Based on the desired final concentration and the information from the product datasheet, calculate the required volume of the appropriate solvent (e.g., sterile water, DMSO). For aqueous solutions, solubility is noted at 5 mg/mL in H2O, which may require sonication to achieve.[2]

    • Slowly add the solvent to the vial containing the powder to minimize dust formation.

  • Dissolution:

    • Gently swirl the vial to mix the contents.

    • If the powder does not dissolve completely, use a sonicator to aid dissolution.[4]

    • For some formulations, gentle heating may also be applied to ensure complete dissolution, but care should be taken to avoid degradation.[4]

  • Storage of Reconstituted Solution:

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[5]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Retrieve Powder ppe Wear Appropriate PPE start->ppe workspace Prepare Ventilated Workspace ppe->workspace add_solvent Add Solvent to Powder workspace->add_solvent mix Mix Gently add_solvent->mix check_dissolution Check for Complete Dissolution mix->check_dissolution sonicate Apply Sonication/Heat check_dissolution->sonicate No storage Aliquot and Store Solution check_dissolution->storage Yes sonicate->mix end End: Ready for Use storage->end

Caption: Experimental workflow for powder reconstitution.

troubleshooting_logic start Unexpected Experimental Result check_powder Was the powder stored correctly? start->check_powder check_handling Were proper handling procedures followed? check_powder->check_handling Yes review_storage Action: Review and correct storage procedures check_powder->review_storage No check_reconstitution Was the reconstitution protocol followed correctly? check_handling->check_reconstitution Yes review_handling Action: Review and reinforce handling protocols check_handling->review_handling No use_fresh Action: Use a fresh vial of powder check_reconstitution->use_fresh Yes review_recon Action: Review and adhere to reconstitution protocol check_reconstitution->review_recon No review_storage->use_fresh review_handling->use_fresh review_recon->use_fresh

Caption: Troubleshooting logic for unexpected results.

References

Factors affecting the conversion of laninamivir octanoate hydrate to its active form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the conversion of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) to its active form, laninamivir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the conversion of laninamivir octanoate hydrate to laninamivir?

A1: this compound is a prodrug that is biologically activated to its active form, laninamivir, through enzymatic hydrolysis of the octanoyl ester moiety. This conversion primarily occurs in the pulmonary tissue following inhalation.[1][2][3][4]

Q2: Which enzymes are responsible for the conversion?

A2: The key enzymes identified as responsible for the bioactivation of laninamivir octanoate in human pulmonary tissue are S-formylglutathione hydrolase, also known as esterase D (ESD), and acyl-protein thioesterase 1 (APT1).[2][3]

Q3: Where does the conversion of laninamivir octanoate to laninamivir primarily take place in vivo?

A3: Following inhalation, the conversion of laninamivir octanoate to laninamivir predominantly occurs in the lungs. This localized conversion leads to a high and sustained concentration of the active drug at the primary site of influenza virus infection.[4][5]

Q4: What is the active form of the drug?

A4: The active form of the drug is laninamivir. It is a potent neuraminidase inhibitor that is effective against various influenza A and B viruses.[6]

Q5: How is the conversion of laninamivir octanoate to laninamivir quantified?

A5: The quantification of both laninamivir octanoate and laninamivir is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for accurate measurement in biological matrices.[7][8]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments studying the conversion of this compound to laninamivir.

Issue Potential Cause Recommended Solution
Low or no conversion to laninamivir Inactive or insufficient enzyme: The recombinant enzymes (ESD or APT1) may have lost activity due to improper storage or handling.- Ensure enzymes are stored at the recommended temperature (-80°C) and thawed on ice immediately before use.- Verify the protein concentration and specific activity of the enzyme batch.- Increase the enzyme concentration in the reaction mixture.
Sub-optimal reaction conditions: The pH or temperature of the incubation buffer may not be optimal for enzyme activity.- Verify the pH of the buffer and adjust if necessary. The optimal pH for esterase activity is generally near physiological pH.- Ensure the incubation is carried out at the optimal temperature for the enzyme (typically 37°C).
Inhibitors in the reaction mixture: Components of the reaction buffer or impurities in the laninamivir octanoate sample may be inhibiting the enzymes.- Use high-purity reagents and solvents.- If using complex biological matrices, consider purification steps to remove potential inhibitors.
High variability between replicate experiments Inconsistent pipetting: Inaccurate pipetting of enzymes or substrate can lead to significant variability.- Use calibrated pipettes and ensure proper pipetting technique, especially for viscous enzyme solutions.
Incomplete mixing: Failure to adequately mix the reaction components can result in non-uniform reaction rates.- Gently vortex or pipette the reaction mixture up and down to ensure homogeneity after adding all components.
Temperature fluctuations: Inconsistent temperatures across samples or during incubation can affect enzyme activity.- Use a calibrated incubator or water bath and ensure all samples are subjected to the same temperature profile.
Degradation of laninamivir octanoate or laninamivir Chemical instability: The prodrug or active drug may be unstable under the experimental conditions (e.g., extreme pH, prolonged high temperature).- When dissolved in water, laninamivir octanoate exists as an equilibrium mixture of the 3-acyl (major) and 2-acyl (minor) forms.[2] Be aware of this equilibrium in your analysis.- Minimize the duration of experiments at non-optimal pH or high temperatures.- Include control samples (without enzyme) to assess for non-enzymatic degradation.
Improper sample storage: Degradation can occur if samples are not stored correctly before analysis.- Store stock solutions of laninamivir octanoate in DMSO at -20°C for up to one month or -80°C for up to one year.[9] Aqueous solutions should be prepared fresh.- Store laninamivir stock solutions at -80°C for up to two years or -20°C for up to one year.[6]- After the reaction, immediately quench the reaction and store samples at -80°C until LC-MS/MS analysis.
Issues with LC-MS/MS Analysis Poor peak shape or resolution: Inappropriate mobile phase composition or a contaminated column can lead to poor chromatography.- Ensure the mobile phase components are miscible and properly degassed.- Use a guard column to protect the analytical column from contaminants.- If peak tailing occurs, it may be due to a blocked frit or column contamination; consider flushing or replacing the column.
Low signal intensity: This could be due to sample degradation, poor ionization, or issues with the mass spectrometer.- Check the stability of the analyte in the autosampler.- Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) for laninamivir and laninamivir octanoate.- Ensure the sample is free of interfering substances by using appropriate sample preparation techniques like protein precipitation or solid-phase extraction.

Quantitative Data Summary

Table 1: In Vitro Hydrolytic Activity of Enzymes on Laninamivir Octanoate

EnzymeSourceCatalytic Activity (pmol/min/μg of enzyme)
Lysophospholipase 1 (LYPLA1/APT1)Human Lung S9 Fractions0.377
Esterase D (ESD)Human Lung S9 Fractions0.232

Data from Koyama et al. (2014) indicates that both LYPLA1 (a member of the APT family) and ESD are the major enzymes responsible for the hydrolysis of laninamivir octanoate in human lung S9 fractions.[2]

Table 2: Inhibitory Activity of Laninamivir against Influenza Neuraminidases

Virus StrainIC₅₀ (nM)
Avian H12N5 (N5)0.90
pH1N1 N1 (p09N1)1.83
A/RI/5+/1957 H2N2 (p57N2)3.12

IC₅₀ values represent the concentration of laninamivir required to inhibit 50% of the neuraminidase activity.[8]

Experimental Protocols

1. In Vitro Hydrolysis of Laninamivir Octanoate using Human Lung S9 Fractions

This protocol is adapted from the methodology used to identify the key hydrolyzing enzymes.

Materials:

  • This compound

  • Human lung S9 fractions

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (e.g., isotopically labeled laninamivir)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of laninamivir octanoate in a suitable organic solvent (e.g., DMSO).

    • Dilute the human lung S9 fractions to the desired protein concentration in potassium phosphate buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add the human lung S9 fraction dilution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the laninamivir octanoate solution to each well. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an excess of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of laninamivir octanoate and the formed laninamivir.

    • The formation of laninamivir over time can be used to determine the rate of hydrolysis.

2. Quantification of Laninamivir and Laninamivir Octanoate by LC-MS/MS

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

  • C18 analytical column.

Mobile Phase:

  • A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) run in a gradient elution.

Mass Spectrometry:

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for laninamivir, laninamivir octanoate, and the internal standard.

Procedure:

  • Sample Injection: Inject the prepared supernatant from the in vitro hydrolysis assay.

  • Chromatographic Separation: Separate laninamivir and laninamivir octanoate using the C18 column and gradient elution.

  • Detection and Quantification: Monitor the specific MRM transitions and quantify the analytes based on the peak area ratios relative to the internal standard.

Visualizations

Conversion_Pathway LO Laninamivir Octanoate Hydrate (Prodrug) Enzymes Esterase D (ESD) & Acyl-protein Thioesterase 1 (APT1) (in Pulmonary Tissue) LO->Enzymes Hydrolysis Laninamivir Laninamivir (Active Form) Enzymes->Laninamivir NA Neuraminidase Inhibition Laninamivir->NA

Caption: Enzymatic conversion of laninamivir octanoate to laninamivir.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Incubate Incubate at 37°C Prepare Reagents->Incubate Time Points Collect Samples at Different Time Points Incubate->Time Points Quench Reaction Quench Reaction & Prepare Sample Time Points->Quench Reaction LC_MSMS LC-MS/MS Analysis Quench Reaction->LC_MSMS Quantify Quantify Laninamivir & Laninamivir Octanoate LC_MSMS->Quantify

Caption: Workflow for in vitro conversion assay.

Troubleshooting_Logic Start Low/No Conversion? CheckEnzyme Check Enzyme Activity & Concentration Start->CheckEnzyme Yes Variability High Variability? Start->Variability No CheckConditions Verify Reaction Conditions (pH, Temperature) CheckEnzyme->CheckConditions CheckInhibitors Investigate for Potential Inhibitors CheckConditions->CheckInhibitors CheckPipetting Review Pipetting Technique Variability->CheckPipetting Yes Degradation Suspect Degradation? Variability->Degradation No CheckMixing Ensure Proper Mixing CheckPipetting->CheckMixing CheckStability Assess Chemical Stability (Controls) Degradation->CheckStability Yes CheckStorage Verify Sample Storage Conditions CheckStability->CheckStorage

Caption: Troubleshooting logic for conversion issues.

References

Technical Support Center: Laninamivir Octanoate Hydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers avoid artifacts and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is laninamivir octanoate hydrate and how does it work?

A1: this compound is a prodrug that is converted into its active form, laninamivir, by cellular enzymes.[1][2] Laninamivir is a potent neuraminidase inhibitor, which is a key enzyme for the release of influenza virus particles from infected cells.[3][4] By blocking neuraminidase activity, laninamivir effectively halts the spread of the virus.[3]

Q2: I am observing unexpected cytotoxicity in my cell culture after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity could arise from several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects unrelated to its neuraminidase inhibition.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is not exceeding the tolerance level of your cells (typically <0.1%).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q3: My compound seems to have no effect on viral replication in my cell-based assay. What should I check?

A3: If you are not observing the expected antiviral effect, consider the following:

  • Prodrug Conversion: Laninamivir octanoate is a prodrug and requires conversion to its active form, laninamivir, by cellular esterases.[1][2] The cell line you are using may have low levels of the necessary enzymes, leading to inefficient conversion. Consider using a cell line known to have high esterase activity or testing for the presence of the active metabolite.

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.

  • Assay Conditions: Ensure your experimental setup, including viral titer and incubation times, is optimized for detecting antiviral activity.

Q4: I am seeing precipitate in my culture medium after adding this compound. How can I resolve this?

A4: Precipitate formation is likely due to solubility issues. To address this:

  • Solvent and Concentration: Ensure the compound is fully dissolved in the appropriate solvent before adding it to the culture medium. Avoid using a stock solution that is too concentrated.

  • Medium Compatibility: Some medium components can interact with the compound, leading to precipitation. Test the solubility of the compound in your specific culture medium at the desired final concentration.

  • Preparation Method: When preparing the final working solution, add the stock solution to the medium dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent antiviral activity between experiments Variability in prodrug conversion due to differences in cell passage number or confluency.Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment.
Inconsistent incubation times.Standardize all incubation periods throughout the experiment.
Changes in cell morphology unrelated to viral infection Off-target effects of the compound.Perform a thorough literature search for known off-target effects. Lower the concentration of the compound to the minimum effective dose.
Contamination of the cell culture.[5]Regularly check for common cell culture contaminants like mycoplasma, bacteria, and fungi.[6]
High background signal in reporter assays Interference of the compound with the reporter system.Run a control experiment with the compound and the reporter system in the absence of the virus to check for direct effects on the reporter.
Difficulty in reproducing results from other labs Differences in experimental protocols.Carefully compare your protocol with the published methodology, paying close attention to cell line source, medium composition, and compound preparation.
Different batches of the compound may have varying purity.Use a highly purified and well-characterized batch of this compound.

Experimental Protocols

Protocol 1: Determination of the Optimal Non-Toxic Concentration of this compound

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a period equivalent to the duration of your planned antiviral assay (e.g., 48-72 hours).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the compound concentration to determine the concentration that results in 90% or higher cell viability (TC90). This concentration can be considered non-toxic for subsequent experiments.

Protocol 2: In Vitro Antiviral Activity Assay

  • Cell Seeding: Seed host cells in a 96-well plate to achieve near-confluency on the day of infection.

  • Viral Infection: Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add this compound at various non-toxic concentrations (determined from Protocol 1) to the wells. Include a no-drug control and a positive control (another known antiviral drug).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

  • Quantification of Viral Inhibition: Measure the extent of viral replication using a suitable method, such as:

    • Plaque Reduction Assay: To determine the reduction in viral plaque formation.

    • TCID50 Assay: To quantify the infectious virus titer.

    • qRT-PCR: To measure the levels of viral RNA.

    • ELISA: To detect viral protein expression.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Determine Non-Toxic Concentration cluster_protocol2 Protocol 2: Antiviral Activity Assay p1_start Seed Cells p1_prep Prepare Compound Dilutions p1_start->p1_prep p1_treat Treat Cells p1_prep->p1_treat p1_incubate Incubate p1_treat->p1_incubate p1_assay Cytotoxicity Assay p1_incubate->p1_assay p1_end Determine TC90 p1_assay->p1_end p2_start Seed Cells p2_infect Infect with Virus p2_start->p2_infect p2_treat Treat with Compound p2_infect->p2_treat p2_incubate Incubate p2_treat->p2_incubate p2_quantify Quantify Viral Inhibition p2_incubate->p2_quantify p2_end Calculate EC50 p2_quantify->p2_end troubleshooting_logic cluster_cytotoxicity Issue: Unexpected Cytotoxicity cluster_no_effect Issue: No Antiviral Effect start Unexpected Experimental Outcome c1 High Compound Concentration? start->c1 n1 Inefficient Prodrug Conversion? start->n1 c2 Solvent Toxicity? c1->c2 c3 Cell Line Sensitivity? c2->c3 n2 Compound Degradation? n1->n2 n3 Suboptimal Assay Conditions? n2->n3 mechanism_of_action prodrug This compound (Prodrug) enzyme Cellular Esterases prodrug->enzyme Hydrolysis active_drug Laninamivir (Active Drug) inhibition Inhibition active_drug->inhibition enzyme->active_drug neuraminidase Influenza Neuraminidase neuraminidase->inhibition release Viral Release Blocked inhibition->release

References

Technical Support Center: Challenges in Developing Laninamivir Octanoate Hydrate Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) resistant influenza virus strains.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to generate high-level laninamivir-resistant influenza strains in vitro?

A1: Developing high-level resistance to laninamivir is challenging due to its structural similarity to the transition state of the neuraminidase (NA) substrate, sialic acid. This results in a high affinity and slow dissociation from the wild-type NA enzyme.[1] Mutations that significantly reduce laninamivir binding often come at a substantial fitness cost to the virus, impairing its ability to replicate efficiently.[2] Consequently, the selection of resistant variants is a rare event and often requires prolonged and carefully controlled drug pressure.

Q2: What are the primary neuraminidase (NA) mutations associated with laninamivir resistance?

A2: The most frequently reported NA mutations conferring resistance to laninamivir are located in the highly conserved catalytic site. Key substitutions include E119 (to A, G, D, or K) and D197E.[1][3] The E119 residue is critical for the proper positioning of laninamivir's guanidino group within the active site.[4] Alterations at this position can significantly reduce the binding affinity of the inhibitor.

Q3: Can mutations outside of the neuraminidase (NA) gene contribute to laninamivir resistance?

A3: Yes, mutations in the hemagglutinin (HA) gene can contribute to laninamivir resistance.[3] These mutations can alter the virus's receptor-binding avidity, creating a better balance with a compromised NA function in resistant strains. This allows the virus to efficiently release from host cells despite the reduced NA activity. For example, a K133E substitution in HA has been observed in conjunction with NA mutations in laninamivir-resistant A(H1N1)pdm09 strains.[3]

Q4: What is the expected fold-resistance for common laninamivir resistance mutations?

A4: The fold-resistance can vary depending on the specific mutation, the influenza virus subtype, and the assay used. However, some general trends have been observed. For instance, an E119G mutation in an N9 neuraminidase can confer approximately 150-fold resistance to laninamivir.[1][5] A D197E mutation in an influenza B virus has been shown to result in about 15-fold resistance.[1] It's important to note that some mutations may confer cross-resistance to other neuraminidase inhibitors.[6]

Q5: What is the typical impact of laninamivir resistance mutations on viral fitness?

A5: Laninamivir resistance mutations often lead to a significant reduction in viral fitness.[2] This can manifest as decreased NA enzyme activity, reduced viral replication kinetics, and smaller plaque sizes in cell culture.[2][7] The fitness cost is a primary reason why laninamivir-resistant strains are not readily selected and maintained in vitro.[2]

Troubleshooting Guides

Problem 1: No resistant variants emerge after serial passage with laninamivir.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Drug Concentration Start with a low concentration of laninamivir (e.g., at or slightly below the IC50) and gradually increase the concentration with each passage. Too high of an initial concentration can completely inhibit viral replication, preventing the emergence of any mutants.
Insufficient Number of Passages Resistance to laninamivir can be slow to develop. Continue passaging the virus for at least 10-15 passages, or until a resistant phenotype is observed.
Low Viral Titer in Passages Ensure that the viral titer is sufficient at each passage to maintain a diverse population of viruses. If titers are consistently low, consider amplifying the virus in the absence of the drug for one passage before resuming selection.
Cell Line Issues Use a highly susceptible cell line, such as Madin-Darby Canine Kidney (MDCK) cells, to ensure robust viral replication. Ensure the cells are healthy and at the optimal confluency for infection.
Problem 2: High variability in Neuraminidase (NA) inhibition assay results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Virus Input Carefully titrate the virus stock before each assay and use a consistent amount of virus in each well.
Substrate Instability Prepare fresh MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate for each experiment and protect it from light.
Pipetting Errors Use calibrated pipettes and be meticulous with dilutions. Small errors in inhibitor concentration can lead to large variations in IC50 values.
Cell Culture-Induced Mutations Passage the virus minimally in cell culture to avoid the selection of variants with altered NA activity that are not related to drug resistance.[8] Consider using low multiplicity of infection (MOI) during virus propagation.[8]
Problem 3: Selected resistant variants are not stable and revert to wild-type.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Fitness Cost of Resistance Mutation The resistance mutation may be so detrimental to the virus that it is quickly outcompeted by revertants or compensatory mutations. Plaque-purify the resistant variant multiple times to ensure a homogenous population.
Absence of Continuous Selective Pressure Maintain the resistant variant in a medium containing a constant concentration of laninamivir to prevent the overgrowth of wild-type revertants.
Compensatory Mutations Not Yet Acquired Continue passaging the resistant variant under drug pressure to allow for the potential selection of compensatory mutations that can improve viral fitness without losing the resistance phenotype.

Data Presentation

Table 1: Neuraminidase (NA) Mutations Conferring Resistance to Laninamivir and Other NAIs

Virus StrainNA MutationLaninamivir Fold-Increase in IC50Oseltamivir Fold-Increase in IC50Zanamivir (B325) Fold-Increase in IC50Reference
A(H1N1)pdm09Q136K25.5--[5]
A(H1N1)pdm09Q136R131.8--[5]
A(H3N2)N142S53--[5]
A(H7N9)E119DReduced SensitivityReduced SensitivitySusceptible[9]
A(H7N9)R292KReduced SensitivityReduced SensitivitySusceptible[9]
Influenza BD197E15--[1]
N9 NeuraminidaseE119G150--[1][5]

Note: "-" indicates data not reported in the cited source.

Table 2: Impact of Laninamivir Resistance Mutations on Viral Fitness

Virus Strain/NA SubtypeResistance MutationImpact on NA Enzyme ActivityImpact on Viral ReplicationReference
H3N2E119G/ASignificantly AffectedImpaired[2]
H3N2R152KSignificantly AffectedImpaired[2]
N9E119G--[1]
Influenza BD197E--[1]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

Serial Passage for In Vitro Selection of Laninamivir-Resistant Influenza Virus

Objective: To generate laninamivir-resistant influenza virus strains by serially passaging the virus in cell culture with increasing concentrations of the drug.

Materials:

  • Influenza virus stock of known titer (e.g., A/California/07/2009 (H1N1))

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 0.2% BSA and 1 µg/mL TPCK-trypsin)

  • Laninamivir octanoate hydrate

  • 96-well and 6-well plates

  • Sterile, nuclease-free water and PBS

Procedure:

  • Initial Infection:

    • Seed MDCK cells in a 6-well plate to achieve 90-95% confluency on the day of infection.

    • Infect the MDCK cell monolayer with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.001 in infection medium.

    • Simultaneously, treat the cells with laninamivir at a starting concentration equal to the IC50 of the wild-type virus.

  • Incubation and Harvest:

    • Incubate the infected cells at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

  • Subsequent Passages:

    • Use the harvested virus-containing supernatant to infect fresh MDCK cells in a new 6-well plate.

    • For each subsequent passage, double the concentration of laninamivir in the infection medium.

    • If no CPE is observed at a given concentration, maintain the same concentration for the next passage or reduce it by half to allow for viral replication.

  • Monitoring Resistance:

    • After every 3-5 passages, titrate the harvested virus and perform a neuraminidase inhibition assay to determine the IC50 for laninamivir.

    • A significant increase in the IC50 (e.g., >10-fold) indicates the emergence of a resistant population.

  • Virus Characterization:

    • Once a resistant phenotype is confirmed, plaque-purify the virus to obtain a clonal population.

    • Extract viral RNA and sequence the neuraminidase (NA) and hemagglutinin (HA) genes to identify potential resistance-conferring mutations.

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

Objective: To determine the concentration of laninamivir that inhibits 50% of the influenza virus neuraminidase activity (IC50).

Materials:

  • Virus sample (allantoic fluid or cell culture supernatant)

  • This compound stock solution

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Virus Dilution:

    • Dilute the virus sample in assay buffer to a concentration that gives a linear fluorescent signal over the course of the assay. This needs to be predetermined for each virus stock.

  • Inhibitor Dilution:

    • Prepare a serial dilution of laninamivir in assay buffer in a separate 96-well plate.

  • Assay Setup:

    • Add the diluted virus to each well of the black 96-well plate.

    • Transfer the serially diluted laninamivir to the corresponding wells containing the virus.

    • Include control wells with virus only (no inhibitor) and wells with buffer only (background).

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the NA enzyme.

  • Substrate Addition:

    • Add the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction:

    • Add the stop solution to all wells.

  • Fluorescence Reading:

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of NA inhibition for each laninamivir concentration relative to the virus-only control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

Experimental_Workflow_for_Resistance_Selection cluster_selection In Vitro Selection cluster_characterization Characterization of Resistant Variants start Start with Wild-Type Virus passage Serial Passage in Cell Culture with Increasing Laninamivir Concentration start->passage monitoring Monitor for CPE and Viral Titer passage->monitoring monitoring->passage Continue Passaging phenotypic Phenotypic Analysis (NA Inhibition Assay, Plaque Assay) monitoring->phenotypic Resistance Emerges genotypic Genotypic Analysis (NA and HA Sequencing) phenotypic->genotypic fitness Viral Fitness Assessment (Replication Kinetics, Competition Assays) genotypic->fitness

Caption: Experimental workflow for selecting and characterizing laninamivir-resistant influenza viruses.

Troubleshooting_No_Resistance cluster_causes Potential Causes cluster_solutions Solutions problem Problem: No resistant variants emerge cause1 Inappropriate Drug Concentration problem->cause1 cause2 Insufficient Passages problem->cause2 cause3 Low Viral Titer problem->cause3 cause4 Cell Line Issues problem->cause4 solution1 Optimize Drug Concentration Gradient cause1->solution1 solution2 Increase Number of Passages cause2->solution2 solution3 Amplify Virus Stock cause3->solution3 solution4 Use Optimal Cell Conditions cause4->solution4

Caption: Troubleshooting logic for the failure to select laninamivir-resistant variants.

References

Validation & Comparative

In Vitro Showdown: Laninamivir Octanoate Hydrate versus Oseltamivir in the Fight Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antiviral therapeutics for influenza is continually evolving, with a demand for agents offering improved efficacy, broader coverage against resistant strains, and simplified administration. This guide provides a detailed in vitro comparison of two prominent neuraminidase inhibitors: laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) and oseltamivir (B103847). By examining their inhibitory activity against various influenza virus strains and delving into the methodologies behind these assessments, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed decision-making.

Mechanism of Action: Targeting Viral Egress

Both laninamivir and oseltamivir are neuraminidase inhibitors, a class of antiviral drugs that target the influenza virus neuraminidase (NA) enzyme.[1][2][3] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[2][3] By cleaving sialic acid residues on the cell surface, neuraminidase allows the progeny virions to detach and infect other cells.[2][3]

Oseltamivir is an orally administered prodrug, oseltamivir phosphate, which is converted by hepatic esterases to its active form, oseltamivir carboxylate.[4] Laninamivir octanoate hydrate is an inhaled prodrug that is hydrolyzed to its active form, laninamivir, in the respiratory tract.[5] The active forms of both drugs are analogues of sialic acid and competitively inhibit the neuraminidase enzyme, preventing the release of new virions and thereby halting the spread of the infection.[2][4]

Mechanism of Neuraminidase Inhibition.

Comparative Efficacy: A Quantitative Look at IC50 Values

The in vitro efficacy of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates greater potency.

The following table summarizes the comparative in vitro activities of laninamivir and oseltamivir carboxylate against a range of influenza A and B virus strains, including those with mutations conferring resistance to oseltamivir.

Virus StrainSubtype/LineageOseltamivir Resistance MutationLaninamivir IC50 (nM) [Mean ± SD or Range]Oseltamivir Carboxylate IC50 (nM) [Mean ± SD or Range]
Influenza AA(H1N1)pdm09None0.27 ± 0.050.92 - 1.54
Influenza AA(H3N2)None0.62 ± 0.050.5 - 0.67
Influenza BYamagata & VictoriaNone3.26 ± 0.265.21 - 13.0
Influenza AA(H1N1)H275YNormal Inhibition (<10-fold increase)Highly Reduced Inhibition (>100-fold increase)

Note: IC50 values can vary depending on the specific virus isolate and the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[6][7][8][9] Laninamivir has demonstrated sustained inhibitory activity against oseltamivir-resistant strains, particularly those with the common H275Y mutation in the N1 neuraminidase.[8][9]

Experimental Protocols: The Neuraminidase Inhibition Assay

The determination of IC50 values for neuraminidase inhibitors is predominantly conducted using a fluorescence-based neuraminidase inhibition assay. This method relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11][12]

Neuraminidase_Inhibition_Assay_Workflow Start Start: Virus Sample & NA Inhibitors Virus_Dilution Serial Dilution of Virus Sample Start->Virus_Dilution Inhibitor_Dilution Serial Dilution of Laninamivir & Oseltamivir Start->Inhibitor_Dilution Incubation_1 Incubate Virus with Inhibitor Dilutions Virus_Dilution->Incubation_1 Inhibitor_Dilution->Incubation_1 Add_Substrate Add MUNANA Substrate Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C Add_Substrate->Incubation_2 Stop_Reaction Stop Reaction (e.g., with Ethanol/NaOH) Incubation_2->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Excitation: 355nm, Emission: 460nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis End End: Comparative Efficacy Data Data_Analysis->End

Workflow of the Neuraminidase Inhibition Assay.

Detailed Methodology:

  • Virus Preparation: Influenza virus isolates are cultured in appropriate cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, to generate sufficient viral titers.[13] The virus is then serially diluted to determine the optimal concentration for the assay.[13]

  • Inhibitor Preparation: Stock solutions of laninamivir and oseltamivir carboxylate are prepared and serially diluted to create a range of concentrations to be tested.[10]

  • Assay Procedure:

    • The assay is typically performed in a 96-well black microplate to minimize background fluorescence.[11]

    • A fixed amount of the diluted virus is mixed with varying concentrations of the neuraminidase inhibitors in the wells. Control wells containing virus without inhibitor (100% activity) and wells with only substrate and buffer (background) are also included.[11]

    • The plate is incubated to allow the inhibitor to bind to the viral neuraminidase.

    • The MUNANA substrate is then added to all wells, and the plate is incubated at 37°C.[10][11]

    • During this incubation, the neuraminidase in the control wells cleaves the MUNANA, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[10][11] In the presence of an effective inhibitor, this reaction is diminished.

    • A stop solution is added to terminate the enzymatic reaction.[10]

  • Data Acquisition and Analysis:

    • The fluorescence of each well is measured using a fluorometer at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[10]

    • The background fluorescence from the substrate control wells is subtracted from all other readings.[11]

    • The percentage of neuraminidase inhibition for each drug concentration is calculated relative to the control wells with no inhibitor.

    • The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Conclusion

The in vitro data strongly suggest that both this compound and oseltamivir are potent inhibitors of influenza neuraminidase. A key differentiator is the sustained efficacy of laninamivir against influenza strains that have developed resistance to oseltamivir, particularly the H275Y mutant. This makes laninamivir a valuable alternative in the landscape of anti-influenza therapeutics. The standardized neuraminidase inhibition assay provides a robust and reproducible method for the continued surveillance of antiviral susceptibility and the evaluation of novel neuraminidase inhibitors. The choice between these agents in a clinical or developmental context will likely depend on a variety of factors including the prevalence of resistant strains, patient populations, and desired pharmacokinetic profiles.

References

A Comparative Guide to Neuraminidase Inhibitors: Cross-Resistance Profiles of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of laninamivir (B1674463) with other major neuraminidase inhibitors (NAIs)—oseltamivir, zanamivir, and peramivir (B1663781). It focuses on cross-resistance patterns observed in various influenza virus strains, supported by quantitative experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further research.

Introduction to Neuraminidase Inhibitors

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase (NA) enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus. The four primary NAIs discussed in this guide are:

  • Laninamivir: A long-acting inhaled NAI.

  • Oseltamivir: An orally administered NAI.

  • Zanamivir: An inhaled NAI.

  • Peramivir: An intravenously administered NAI.

The emergence of drug-resistant influenza strains necessitates a thorough understanding of the cross-resistance profiles of these inhibitors. This guide synthesizes data from multiple studies to provide a clear comparison.

Data Presentation: Comparative IC50 Values

Table 1: Comparative Activity of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses

Influenza Virus StrainLaninamivir IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)
A(H1N1)pdm09 0.27 ± 0.05[1]0.54[2]1.11[2]~0.18 (mean)[1]
A(H3N2) 0.62 ± 0.05[1]0.79[2]1.36[2]~0.18 (mean)[1]
Influenza B 3.26 ± 0.26[1]~3.42 (mean)[3]~3.87 (mean)[3]0.74 ± 0.33[1]

Note: Values are presented as mean ± standard deviation where available. Some values are reported as means from different studies and may have slight variations.

Table 2: Cross-Resistance Profile of Neuraminidase Inhibitors Against Resistant Influenza A Virus Strains

NA MutationLaninamivirOseltamivirZanamivirPeramivir
H275Y (in H1N1) Susceptible[4][5]Resistant (>400-fold increase in IC50)[6][7]Susceptible[4][5]Resistant (100-400-fold increase in IC50)[6]
E119V (in H3N2) Susceptible[4]ResistantSusceptibleData not widely available
Q136K (in H1N1pdm09) Reduced Inhibition (25.5-fold increase in IC50)[6]SusceptibleReduced InhibitionReduced Inhibition[8]
R292K (in H3N2) Reduced InhibitionHighly Reduced InhibitionReduced InhibitionData not widely available
E119A (in H1N1) Reduced InhibitionData not widely availableReduced InhibitionData not widely available
E119G (in H1N1pdm09) Reduced InhibitionData not widely availableReduced InhibitionData not widely available

Note: "Susceptible" indicates normal inhibition, while "Reduced Inhibition" and "Highly Reduced Inhibition" refer to a significant increase in the IC50 value compared to the wild-type virus.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro neuraminidase inhibition assays. A standard fluorescence-based assay protocol is detailed below.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The NA enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.

Materials:

  • Influenza virus stock (wild-type or mutant)

  • Neuraminidase inhibitors (Laninamivir, Oseltamivir carboxylate, Zanamivir, Peramivir)

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

    • Dilute the influenza virus stock to a concentration that gives a linear fluorescent signal over the incubation period.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Protocol:

    • Add a fixed volume of each inhibitor dilution to the wells of a 96-well plate. Include wells with no inhibitor as a positive control for enzyme activity and wells with buffer only as a negative control (blank).

    • Add a fixed volume of the diluted virus to each well containing the inhibitor and the positive control wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution to each well.

    • Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the uninhibited control (positive control).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Mechanism of Neuraminidase Inhibitor Resistance

The primary mechanism of resistance to neuraminidase inhibitors involves amino acid substitutions in the NA protein that reduce the binding affinity of the inhibitor to the enzyme's active site.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Neuraminidase Action & Inhibition cluster_2 Mechanism of Resistance Virus_Entry Virus_Entry Replication Replication Virus_Entry->Replication Assembly Assembly Replication->Assembly Budding_Virion Budding_Virion Assembly->Budding_Virion New virus particles form Host_Cell_Receptor Host_Cell_Receptor Budding_Virion->Host_Cell_Receptor Hemagglutinin binds to sialic acid Virus_Release Virus_Release Host_Cell_Receptor->Virus_Release Enables release Neuraminidase Neuraminidase Neuraminidase->Host_Cell_Receptor Cleaves sialic acid Inhibited_Release Virus Release Blocked Neuraminidase->Inhibited_Release Blocks cleavage NAI Neuraminidase Inhibitor NAI->Neuraminidase Binds to active site Altered_NA Altered Neuraminidase Active Site NAI->Altered_NA Reduced binding affinity NA_Mutation Neuraminidase Gene Mutation (e.g., H275Y) NA_Mutation->Altered_NA Results in Virus_Release_Continued Virus_Release_Continued Altered_NA->Virus_Release_Continued NAI ineffective G cluster_workflow Neuraminidase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of NAIs Start->Prepare_Reagents Plate_Setup Add NAIs and Virus to 96-well Plate Prepare_Reagents->Plate_Setup Pre_Incubation Incubate for Inhibitor Binding (e.g., 30 min) Plate_Setup->Pre_Incubation Add_Substrate Add MUNANA Substrate Pre_Incubation->Add_Substrate Incubation Incubate at 37°C (e.g., 60 min) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence (Fluorometer) Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Laninamivir Octanoate Hydrate: A Comparative Analysis of Efficacy Against Influenza A and B Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) against influenza A and influenza B viruses, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of this long-acting neuraminidase inhibitor.

Mechanism of Action

Laninamivir is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] The NA enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][3] By cleaving sialic acid residues on the host cell surface, NA allows the progeny virions to detach and spread the infection.[1][3] Laninamivir octanoate is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[4][5] Laninamivir then binds to the active site of the NA enzyme, preventing it from functioning and thereby halting the spread of the virus.[1]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Laninamivir Octanoate Action Virus Attachment\n(Hemagglutinin) Virus Attachment (Hemagglutinin) Virus Entry\n(Endocytosis) Virus Entry (Endocytosis) Virus Attachment\n(Hemagglutinin)->Virus Entry\n(Endocytosis) Viral Replication Viral Replication Virus Entry\n(Endocytosis)->Viral Replication Virus Budding Virus Budding Viral Replication->Virus Budding Virion Release Virion Release Virus Budding->Virion Release Neuraminidase (NA) cleaves sialic acid Neuraminidase (NA) Neuraminidase (NA) Infection of\nNew Cells Infection of New Cells Virion Release->Infection of\nNew Cells Laninamivir Octanoate\n(Inhaled Prodrug) Laninamivir Octanoate (Inhaled Prodrug) Laninamivir\n(Active Form) Laninamivir (Active Form) Laninamivir Octanoate\n(Inhaled Prodrug)->Laninamivir\n(Active Form) Hydrolysis in respiratory tract Laninamivir\n(Active Form)->Neuraminidase (NA) Inhibits NA activity G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of Laninamivir Octanoate B Add diluted drug and influenza virus (A or B) to 96-well plate A->B C Incubate to allow drug-enzyme binding B->C D Add fluorogenic substrate (MUNANA) C->D E Incubate to allow enzymatic reaction D->E F Add stop solution E->F G Measure fluorescence (Excitation: 355 nm, Emission: 460 nm) F->G H Calculate IC50 values G->H

References

A Comparative Guide to the Pharmacokinetic Profiles of Inhaled Neuraminidase Inhibitors: Zanamivir and Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key inhaled neuraminidase inhibitors, Zanamivir (B325) and Laninamivir, used in the treatment and prophylaxis of influenza. The data presented is compiled from a range of clinical studies in healthy adult volunteers, offering a basis for understanding their systemic exposure and disposition.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Zanamivir and Laninamivir following inhaled administration. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion of these antiviral agents.

Table 1: Pharmacokinetic Profile of Inhaled Zanamivir

ParameterValueConditions
Maximum Plasma Concentration (Cmax) 21.2 ng/mL (median)Single 10 mg dose via oral inhalation[1]
Time to Cmax (Tmax) 1.0 - 2.0 hours (generally)[2]Single 10 mg dose via oral inhalation[1]
Area Under the Curve (AUC) 175 ng·h/mL (median AUC0-12)Single 10 mg dose via oral inhalation[1]
Elimination Half-life (t1/2) 2.5 - 5.05 hours (median range)Following oral inhalation, suggesting absorption-rate limited elimination[2]
Systemic Bioavailability 10% - 20% (median)Following oral or intranasal inhalation[2]
Plasma Protein Binding < 10%[3][4]

Table 2: Pharmacokinetic Profile of Inhaled Laninamivir and its Prodrug, Laninamivir Octanoate

ParameterLaninamivir Octanoate (Prodrug)Laninamivir (Active Drug)Conditions
Maximum Plasma Concentration (Cmax) 0.162 µg/mL0.0240 µg/mLSingle 40 mg inhaled dose of Laninamivir Octanoate[4][5]
Time to Cmax (Tmax) 0.3 hours3.5 - 6.0 hoursSingle 40 mg inhaled dose of Laninamivir Octanoate[4][5]
Area Under the Curve (AUC) 0.705 µg·h/mL (AUClast)1.57 µg·h/mL (AUCinf)Single 160 mg nebulized dose of Laninamivir Octanoate[5]
Elimination Half-life (t1/2) ~2 hours~3 days (approximately 72 hours)Following single inhaled dose of Laninamivir Octanoate[6]
Systemic Bioavailability Not specifiedNot specified
Plasma Protein Binding 67%< 0.1%[7]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through rigorous clinical trials. A generalized experimental protocol for a single-dose pharmacokinetic study of an inhaled neuraminidase inhibitor in healthy volunteers is outlined below.

Objective: To characterize the plasma pharmacokinetic profile of a single inhaled dose of a neuraminidase inhibitor.

Study Design: A single-center, randomized, double-blind, placebo-controlled, single-dose study.

Participant Population: Healthy, non-smoking adult male and female volunteers.

Methodology:

  • Screening: Participants undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion criteria.

  • Randomization: Eligible participants are randomized to receive either the active investigational drug or a matching placebo.

  • Drug Administration:

    • The drug is administered as a single oral inhalation via a dry powder inhaler (DPI) or a nebulizer under the supervision of trained study personnel.

    • For DPIs, participants are instructed on the proper inhalation technique (e.g., rapid, deep inhalation) to ensure consistent drug delivery.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

    • Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

    • Plasma samples are stored frozen (e.g., at -70°C) until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the parent drug and/or its active metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t1/2.

  • Safety and Tolerability Assessment:

    • Safety is monitored throughout the study by recording adverse events, vital signs, ECGs, and clinical laboratory parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for an inhaled neuraminidase inhibitor.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Analysis Phase cluster_3 Post-Study Phase Protocol_Development Protocol Development & IRB Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Development->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Administration Single Inhaled Dose Administration (Active or Placebo) Randomization->Drug_Administration PK_Sampling Serial Blood Sampling Drug_Administration->PK_Sampling Safety_Monitoring Safety Monitoring (Adverse Events, Vitals, ECGs) Drug_Administration->Safety_Monitoring Sample_Processing Plasma Sample Processing & Storage PK_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Data_Interpretation Data Interpretation Statistical_Analysis->Data_Interpretation Clinical_Study_Report Clinical Study Report Generation Data_Interpretation->Clinical_Study_Report

Caption: Workflow of a clinical pharmacokinetic study.

The following diagram illustrates the neuraminidase inhibition signaling pathway.

G Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Neuraminidase Neuraminidase Budding_Virions->Neuraminidase attached to Sialic_Acid Sialic Acid Receptors Budding_Virions->Sialic_Acid tethered via Hemagglutinin to Neuraminidase->Sialic_Acid Cleaves Release Virion Release Sialic_Acid->Release Infection Infection of New Cells Release->Infection Neuraminidase_Inhibitor Neuraminidase Inhibitor (Zanamivir/Laninamivir) Neuraminidase_Inhibitor->Neuraminidase Inhibits

Caption: Neuraminidase inhibition pathway.

References

Comparative Analysis of Laninamivir Octanoate Hydrate in Influenza Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of clinical trials involving laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting inhaled neuraminidase inhibitor, benchmarked against other established antiviral agents for the treatment and prophylaxis of influenza. The analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of efficacy and safety data, detailed experimental protocols, and visual representations of molecular pathways and clinical workflows.

Mechanism of Action: Neuraminidase Inhibition

Laninamivir octanoate, along with alternatives such as oseltamivir (B103847), zanamivir (B325), and peramivir (B1663781), belongs to the class of neuraminidase inhibitors (NAIs). These agents are designed to interrupt the life cycle of the influenza virus. Specifically, they block the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected host cells. By inhibiting this enzyme, NAIs prevent the spread of the virus to other cells, thereby curtailing the infection.

Neuraminidase_Inhibitor_MoA Mechanism of Neuraminidase Inhibition cluster_cell Host Cell Host_Cell_Receptor Sialic Acid Receptor Progeny_Virion New Virus Particle (Progeny Virion) Progeny_Virion->Host_Cell_Receptor Attachment HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->Host_Cell_Receptor Cleavage Action NAI Neuraminidase Inhibitor (e.g., Laninamivir) NAI->NA Inhibition

Caption: Diagram of the Neuraminidase Inhibitor mechanism of action.

Comparative Efficacy

Meta-analyses of randomized controlled trials (RCTs) have established the clinical efficacy of laninamivir octanoate. Its performance is generally comparable to other widely used NAIs, though some differences are noted depending on the specific influenza strain and comparator drug. The primary endpoint in most influenza treatment trials is the "Time to Alleviation of Symptoms" (TTAS).

A major meta-analysis found no significant overall difference in the time to fever alleviation between laninamivir octanoate and oseltamivir or zanamivir.[1] However, the same analysis suggested that peramivir may be superior to laninamivir in reducing fever duration.[1] Another network meta-analysis of single-dose antivirals ranked peramivir (300 mg and 600 mg) and baloxavir (B560136) as having a faster TTAS compared to laninamivir 40 mg.[2]

Notably, in pediatric populations infected with oseltamivir-resistant influenza A (H1N1), laninamivir octanoate was found to significantly reduce the median time to illness alleviation compared to oseltamivir.[3][4] For post-exposure prophylaxis, a single inhalation of laninamivir octanoate has been shown to be effective and well-tolerated in reducing the incidence of clinical influenza.[5][6]

Efficacy EndpointLaninamivir Octanoate vs. OseltamivirLaninamivir Octanoate vs. ZanamivirLaninamivir Octanoate vs. PeramivirReference
Time to Alleviation of Fever (Overall) No significant difference.[1]No significant difference.[1]Laninamivir associated with longer fever duration.[1][1]
Time to Alleviation of Fever (H3N2) Laninamivir associated with significantly longer fever duration.[1]Not specifiedNot specified[1]
Time to Alleviation of Symptoms (TTAS) In patients with chronic respiratory diseases, median TTAS was 64.7h for laninamivir vs. 59.7h for oseltamivir (no significant difference).[7]Not specifiedPeramivir ranked higher (faster TTAS) in a network meta-analysis.[2][2][7]
Prophylaxis (Incidence of Influenza) Effective in post-exposure settings compared to placebo.[1][6]Not specifiedNot specified[1][6]

Comparative Safety and Tolerability

The safety profile of laninamivir octanoate is a critical aspect of its clinical utility. Across multiple studies, its tolerability is comparable to that of other neuraminidase inhibitors and placebo. Post-marketing surveillance has confirmed that laninamivir is unlikely to cause delayed or prolonged adverse drug reactions (ADRs), despite its long-acting nature.

The incidence of adverse events with laninamivir is generally similar to that observed with oseltamivir.[7] One meta-analysis comparing peramivir to other NAIs found that the incidence of both general and serious adverse events was similar between the peramivir and oseltamivir groups. While specific rates for laninamivir were not singled out in this comparison, the data contributes to the general understanding that the safety profiles within the NAI class are broadly similar.

Gastrointestinal issues are the most frequently discussed side effects for NAIs. Oseltamivir, in particular, has been associated with a higher risk of nausea and vomiting compared to placebo.[1] In contrast, zanamivir has been associated with a lower occurrence of nausea when compared directly with oseltamivir.[1] Post-marketing surveillance of laninamivir reported gastrointestinal disorders (diarrhea, nausea) as one of the commonly reported ADRs, but at a low incidence of 0.45%.

| Adverse Event Profile | Laninamivir Octanoate | Oseltamivir | Zanamivir | Peramivir | Reference | | :--- | :--- | :--- | :--- | :--- | | Overall Adverse Events | Incidence similar to oseltamivir.[7] | Incidence similar to peramivir. | Not specified | Incidence of AEs and SAEs similar to oseltamivir. | | | Gastrointestinal (Nausea/Vomiting) | Incidence of ~0.45% in post-marketing surveillance. | Higher risk of nausea and vomiting vs. placebo.[1] | Lower risk of nausea vs. oseltamivir.[1] | 300mg dose associated with lower vomiting frequency vs. oseltamivir.[1] |[1] | | Serious Adverse Events (SAEs) | No specific SAEs noted in a study with high-risk patients.[7] | Incidence similar to peramivir. | Not specified | Incidence similar to oseltamivir. | |

Experimental Protocols

The clinical evaluation of laninamivir octanoate follows a standardized methodology for uncomplicated influenza treatment trials. Below is a representative protocol synthesized from multiple RCTs.

1. Study Design:

  • Phase: Typically Phase 3.

  • Design: Randomized, double-blind, multicenter, active-controlled (e.g., vs. oseltamivir) or placebo-controlled non-inferiority trial.[8]

  • Patient Population: Adults and/or children (age ≥10 years, for example) presenting with influenza-like illness.[5]

2. Inclusion Criteria:

  • Onset of symptoms within a specified timeframe (e.g., 36-48 hours).

  • Fever (axillary temperature ≥37.5°C).

  • Presence of at least two influenza symptoms (e.g., cough, sore throat, headache, myalgia, fatigue).[6]

  • Positive rapid influenza antigen test at screening.

3. Exclusion Criteria:

  • Known hypersensitivity to NAIs.

  • Severe or complicated influenza requiring hospitalization.

  • Pregnancy or lactation.

  • Receipt of another investigational drug within a specified period.

4. Intervention:

  • Test Arm: Single inhalation of laninamivir octanoate (e.g., 40 mg or 20 mg).[8]

  • Control Arm: Oral oseltamivir (e.g., 75 mg twice daily for 5 days) or placebo.[8]

5. Endpoints:

  • Primary Efficacy Endpoint: Time to alleviation of influenza symptoms (TTAS), defined as the time from intervention until all major symptoms are resolved.[7]

  • Secondary Efficacy Endpoints: Time to fever resolution, viral shedding duration (measured by viral titers in nasopharyngeal swabs), and incidence of influenza-related complications.

  • Safety Endpoint: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).

Clinical_Trial_Workflow Consent Informed Consent Randomization Randomization (1:1 Ratio) Consent->Randomization Arm_A Treatment Arm A Single Inhalation (Laninamivir Octanoate) Randomization->Arm_A Group 1 Arm_B Control Arm B 5-Day Oral Course (Oseltamivir/Placebo) Randomization->Arm_B Group 2 Safety_Monitoring Adverse Event Monitoring (Throughout Trial) Randomization->Safety_Monitoring Follow_Up Daily Follow-up (Symptom Diary, Viral Swabs) Arm_A->Follow_Up Arm_B->Follow_Up Follow_Up->Safety_Monitoring EoS End of Study Visit Follow_Up->EoS Treatment Period Ends Analysis Data Analysis (Primary & Secondary Endpoints) EoS->Analysis

Caption: A typical workflow for a randomized controlled influenza trial.

References

Safety Operating Guide

Navigating the Disposal of Laninamivir Octanoate Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the appropriate disposal of laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), ensuring adherence to safety and environmental regulations.

Laninamivir octanoate hydrate is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1]. However, responsible disposal requires adherence to established guidelines for pharmaceutical waste. Disposal procedures should align with prevailing country, federal, state, and local regulations[1][2].

Disposal Protocol for this compound

This protocol outlines the decision-making process and steps for the proper disposal of this compound from a laboratory setting.

Step 1: Initial Assessment and Waste Classification

  • Consult the Safety Data Sheet (SDS): Always begin by reviewing the most current SDS for this compound. The SDS will confirm its classification and provide initial guidance on handling and disposal[1][2].

  • Determine Waste Category: Based on the SDS, this compound is considered non-hazardous pharmaceutical waste.

Step 2: Segregation and Containerization

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Color-Coding: While federal regulations mandate black containers for RCRA hazardous pharmaceutical waste, it is best practice to use blue or white containers for non-hazardous pharmaceutical waste to ensure clear differentiation.

  • Labeling: The container must be labeled as "Non-Hazardous Pharmaceutical Waste" and should include the chemical name, "this compound."

Step 3: On-Site Management and Storage

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic to prevent accidental spills or contact.

  • Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

Step 4: Final Disposal

  • Licensed Waste Contractor: Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a licensed and reputable waste management contractor. These contractors are equipped to handle pharmaceutical waste in accordance with regulatory requirements.

  • Incineration: The most common and recommended method for the final disposal of both hazardous and non-hazardous pharmaceutical waste is incineration at a permitted facility[3]. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a record of all disposed pharmaceutical waste, including the chemical name, quantity, and date of disposal, in a laboratory waste log.

Prohibited Disposal Methods

  • Sewer Disposal: Under no circumstances should this compound be disposed of down the drain. The EPA has banned the sewering of all hazardous waste pharmaceuticals, and it is a best practice to avoid this for all pharmaceutical waste to prevent environmental contamination[3][4].

  • General Trash: Do not dispose of this compound in the regular municipal trash.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined due to its non-hazardous nature, the following table summarizes key regulatory and physical data.

ParameterValue/InformationSource
Hazard Classification Not a hazardous substance or mixture[1]
RCRA Hazardous Waste No[1]
Recommended Disposal Container Color Blue or White
Primary Disposal Method Incineration[3]
Molecular Formula C21H36N4O8[1]
Molecular Weight 472.53 g/mol [1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Disposal Workflow for this compound A Start: Unused or Expired This compound B Consult Safety Data Sheet (SDS) A->B C Is the substance classified as hazardous? B->C D Segregate in a labeled 'Non-Hazardous Pharmaceutical Waste' container (Blue/White) C->D No I Follow institutional procedures for hazardous waste C->I Yes E Store securely in a designated waste area D->E F Arrange for disposal via a licensed waste contractor for incineration E->F G Document disposal in laboratory waste log F->G H End G->H

Disposal Workflow for this compound

This procedural guidance is intended to provide a clear and direct path for the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Laninamivir Octanoate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans have been developed to ensure the well-being of laboratory personnel working with Laninamivir octanoate (B1194180) hydrate (B1144303). This guide provides clear, step-by-step procedures for handling, personal protective equipment (PPE) selection, and disposal of this antiviral compound. The information is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and responsibility in the laboratory.

Laninamivir octanoate hydrate is an octanoyl prodrug of Laninamivir, a neuraminidase inhibitor effective against influenza A and B viruses.[1] While Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not classified as a hazardous substance, proper handling is crucial to minimize exposure and ensure a safe research environment.[2][3]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. Although this compound does not have established occupational exposure limit values, engineering controls and personal protection are paramount.[2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[2]Protects eyes from airborne powder and accidental splashes.
Hand Protection Nitrile gloves (minimum 5-mil thickness).Provides splash protection against many chemicals.[4] Gloves should be changed immediately if contact with the chemical occurs. For prolonged contact, consider thicker gloves or double-gloving.
Body Protection Impervious clothing, such as a laboratory coat.[2]Prevents contact of the chemical with skin.
Respiratory Protection A NIOSH-approved N95 respirator is recommended when handling the powder outside of a ventilated enclosure. For larger spills or potential aerosolization, a P100 filter or a powered air-purifying respirator (PAPR) should be considered.[5][6]Minimizes inhalation of the fine powder. Surgical masks do not provide adequate respiratory protection from drug exposure.[5]

Operational Plans: From Receipt to Disposal

A structured workflow is essential for the safe handling of any chemical agent. The following diagram and procedural steps outline the lifecycle of this compound within a laboratory setting.

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receiving Receiving and Verification Storage Secure Storage (-20°C) Receiving->Storage Verify integrity Planning Experiment Planning and Risk Assessment Storage->Planning Consult SDS PPE Donning Required PPE Planning->PPE Based on task Weighing Weighing in Ventilated Enclosure PPE->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Experiment Conducting Experiment Dissolution->Experiment Decontamination Decontamination of Work Surfaces Experiment->Decontamination Post-experiment Waste_Segregation Waste Segregation (Solid & Liquid) Decontamination->Waste_Segregation PPE_Doffing Doffing and Disposal of PPE Waste_Segregation->PPE_Doffing Disposal Disposal via Licensed Waste Contractor PPE_Doffing->Disposal

A procedural workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Weighing:

  • Step 1: Before handling, ensure that a safety shower and eye wash station are accessible.[2]

  • Step 2: Conduct all weighing and handling of the solid form of this compound within a certified chemical fume hood or other ventilated enclosure to avoid dust and aerosol formation.[2]

  • Step 3: Don the appropriate PPE as specified in the table above.

  • Step 4: Use a dedicated set of utensils (spatulas, weigh boats) for handling the powder.

2. Dissolution:

  • Step 1: If creating a solution, add the solvent to the weighed powder slowly to prevent splashing.

  • Step 2: The lyophilized powder can be suspended in an isotonic sodium chloride solution.[7]

  • Step 3: Cap and seal the container before mixing or vortexing.

3. Spill Management:

  • Step 1: In the event of a spill, evacuate personnel from the immediate area.

  • Step 2: For a powder spill, cover with a plastic sheet to minimize spreading.[3] Do not use water to clean up a dry powder spill as this may create aerosols.

  • Step 3: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2]

  • Step 4: Decontaminate surfaces by scrubbing with alcohol.[2]

  • Step 5: Collect all contaminated materials in a sealed container for disposal.

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow. All waste materials should be treated as chemical waste and disposed of according to institutional guidelines and local, state, and federal regulations.[2][3]

Waste Segregation and Disposal Pathway:

G Disposal Pathway for this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste Contaminated_PPE Contaminated Gloves, Weigh Boats, Wipes Solid_Waste_Container Sealed Solid Chemical Waste Contaminated_PPE->Solid_Waste_Container Segregate Unused_Solutions Unused or Expired Solutions Liquid_Waste_Container Sealed Liquid Chemical Waste Unused_Solutions->Liquid_Waste_Container Segregate Rinsate Container Rinsate Rinsate->Liquid_Waste_Container Licensed_Contractor Licensed Waste Disposal Contractor Solid_Waste_Container->Licensed_Contractor Dispose per regulations Liquid_Waste_Container->Licensed_Contractor Dispose per regulations

Segregation and disposal plan for waste generated from handling the compound.

Disposal Procedure:

  • Step 1: Segregate waste into solid and liquid streams.

  • Step 2: Collect solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.

  • Step 3: Collect liquid waste, including unused solutions and solvent rinses, in a separate, clearly labeled, and sealed container.

  • Step 4: Do not pour any solutions containing this compound down the drain.

  • Step 5: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed chemical waste contractor.

By adhering to these safety and logistical plans, research institutions can ensure a safe environment for their personnel and maintain compliance with safety regulations, thereby building a foundation of trust and reliability in their laboratory operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir octanoate hydrate
Reactant of Route 2
Reactant of Route 2
Laninamivir octanoate hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。